4-Bromothiophene-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVXBJLHPKUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558540 | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-99-6 | |
| Record name | 4-Bromo-2-cyanothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromothiophene-2-carbonitrile: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromothiophene-2-carbonitrile, a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and organic electronics.
Chemical Structure and Properties
This compound is a substituted thiophene ring with a bromine atom at the 4-position and a nitrile group at the 2-position. This arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in a variety of chemical syntheses.
Chemical Structure:
A Technical Guide to 4-Bromothiophene-2-carbonitrile (CAS: 18791-99-6) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromothiophene-2-carbonitrile, a key heterocyclic building block for professionals in chemical research and drug development.
Core Compound Properties
This compound is a halogenated thiophene derivative featuring a nitrile group. This specific arrangement of functional groups makes it a versatile intermediate for introducing the thiophene moiety into more complex molecular architectures. Its utility is most prominent in the synthesis of pharmaceuticals and advanced organic materials.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Identifier | Value | Reference |
| CAS Number | 18791-99-6 | [1] |
| Molecular Formula | C₅H₂BrNS | [1][2][3] |
| Molecular Weight | 188.05 g/mol | [1][2][3] |
| Appearance | White to yellow crystal, powder, or solid | [4] |
| Boiling Point | 230.4 °C at 760 mmHg | [5] |
| Density | 1.826 g/cm³ | [5] |
| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N | [1][2][6] |
| SMILES | C1=C(SC=C1Br)C#N | [1][7] |
| Purity | Typically ≥95-98% | [3][4][6] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is critical in synthesis. The following table outlines the expected spectroscopic signatures for this compound.
| Technique | Expected Signature | Reference |
| ¹H NMR | Two distinct signals in the aromatic region (approx. 7-8 ppm), corresponding to the two protons on the thiophene ring. | [1] |
| ¹³C NMR | Five signals are expected, representing the five unique carbon atoms in the molecule. Aromatic carbons typically appear between 110-140 ppm, with the nitrile carbon (C≡N) appearing further downfield (approx. 115-125 ppm). | [8] |
| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected in the 2230-2210 cm⁻¹ region. | [9] |
| Mass Spectrometry | The mass spectrum will show a characteristic molecular ion peak cluster for a compound containing one bromine atom (M⁺ and M⁺+2) with an approximate 1:1 intensity ratio at m/z values of 187 and 189. | [1] |
The logical workflow for confirming the structure of a synthesized thiophene derivative using these standard analytical techniques is depicted below.
References
- 1. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 18791-99-6 [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C5H2BrNS) [pubchemlite.lcsb.uni.lu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Synthesis of 4-Bromothiophene-2-carbonitrile from 4-bromothiophene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and high-yielding method for the synthesis of 4-Bromothiophene-2-carbonitrile from its corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde. This conversion is a critical step in the synthesis of various pharmaceutical and medicinal compounds. The presented protocol is based on a well-established two-step, one-pot procedure involving the formation of an aldoxime intermediate, followed by dehydration.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 4-Bromothiophene-2-carboxaldehyde | C₅H₃BrOS | 191.05[1] | 44-46[2] | 114-115 (at 11 mmHg)[2] | Solid |
| This compound | C₅H₂BrNS | 188.05[3][4] | Not explicitly stated, but described as a solid[3] | Not available | White to yellow crystal/powder[3] |
Experimental Protocol
This protocol outlines the synthesis of this compound from 4-bromothiophene-2-carboxaldehyde. The procedure is a one-pot, two-stage reaction that consistently provides a high yield of the desired product.
Materials:
-
4-Bromothiophene-2-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Acetic anhydride ((CH₃CO)₂O)
-
Water
Procedure:
-
Oxime Formation:
-
In a suitable reaction vessel, dissolve 4-bromothiophene-2-carboxaldehyde (600 g, 3.14 mol) and hydroxylamine hydrochloride (438 g, 6.30 mol) in pyridine (5 L).
-
Heat the reaction mixture to 90 °C and maintain this temperature for 10 minutes.
-
Cool the mixture to room temperature.
-
-
Dehydration to Nitrile:
-
To the cooled reaction mixture, slowly add acetic anhydride (1940 g, 19.0 mol) dropwise.
-
After the addition is complete, heat the reaction system to 80 °C and maintain for 1 hour.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, pour the mixture into water (20 L) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Dry the solid material to obtain the final product, this compound.
-
Quantitative Data:
| Starting Material | Product | Yield (%) |
| 4-Bromothiophene-2-carboxaldehyde | This compound | 95% |
Reaction Schematics and Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Reaction pathway from aldehyde to nitrile.
Caption: Step-by-step experimental workflow.
Reaction Mechanism
The conversion of 4-bromothiophene-2-carboxaldehyde to this compound proceeds through a two-step mechanism:
-
Nucleophilic Addition to form the Oxime: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A proton transfer and subsequent loss of a water molecule result in the formation of the 4-bromothiophene-2-carbaldehyde oxime intermediate.
-
Dehydration of the Oxime: Acetic anhydride serves as a dehydrating agent. It activates the hydroxyl group of the oxime, facilitating its elimination as a good leaving group (acetic acid). This elimination step results in the formation of the carbon-nitrogen triple bond of the nitrile.
Caption: Mechanism of nitrile synthesis.
References
4-Bromothiophene-2-carbonitrile molecular weight and formula
An In-depth Technical Guide to 4-Bromothiophene-2-carbonitrile for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and analytical methods for its characterization, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The essential properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| Molecular Formula | C₅H₂BrNS | [1][2] |
| Molecular Weight | 188.05 g/mol | [1][3] |
| CAS Number | 18791-99-6 | [1][3] |
| Appearance | White to yellow solid, crystal, or powder | [2][4] |
| Purity | Typically ≥95-98% | [2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-2-cyanothiophene, 4-bromo-2-thiophenecarbonitrile | [1][2] |
| InChI | 1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | [2] |
| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N | [2] |
| SMILES | N#Cc1scc(Br)c1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the conversion of 4-Bromothiophene-2-carboxaldehyde.
Protocol: Synthesis from 4-Bromothiophene-2-carboxaldehyde
This protocol details the synthesis of this compound from 4-Bromothiophene-2-carboxaldehyde.[5]
Materials:
-
4-Bromothiophene-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
Procedure:
-
Dissolve 4-Bromothiophene-2-carboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (2 equivalents) in pyridine.
-
Cool the reaction mixture to room temperature.
-
Heat the mixture to 90°C and maintain this temperature for 10 minutes.
-
Slowly add acetic anhydride (6 equivalents) dropwise to the reaction mixture.
-
Upon completion of the reaction, standard work-up and purification procedures (e.g., extraction and chromatography) are performed to isolate the this compound product.
The following diagram illustrates the workflow for this synthesis.
Analytical Characterization
The structural confirmation and purity assessment of synthesized this compound are crucial. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum will display peaks for the five carbon atoms in the molecule, including the distinct signal for the nitrile carbon.[6]
X-ray Crystallography:
-
This technique can be used to determine the precise three-dimensional atomic structure of the compound in its crystalline form, providing definitive confirmation of its identity and stereochemistry.[6]
The logical workflow for the analysis and characterization of the final product is depicted below.
References
- 1. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 18791-99-6 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(Bromomethyl)thiophene-2-carbonitrile|CAS 186552-07-8 [benchchem.com]
Spectroscopic Analysis of 4-Bromothiophene-2-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromothiophene-2-carbonitrile, a key intermediate in the development of novel therapeutics and functional organic materials. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound (C₅H₂BrNS) is a substituted thiophene derivative with significant potential in various chemical research and development applications.[1] Its structural features, including the reactive bromine atom and the cyano group on the thiophene ring, make it a versatile building block for the synthesis of more complex molecules with desired electronic and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, which is crucial for reproducible downstream applications. This guide presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and outlines the standard experimental protocols for their acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural verification.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | H-3 or H-5 |
| Data not available | Data not available | Data not available | H-3 or H-5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C2, C3, C4, C5, CN |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 188.05 (Calculated) | Data not available | [M]⁺ (with ⁷⁹Br and ³²S) |
| 190.05 (Calculated) | Data not available | [M+2]⁺ (with ⁸¹Br and ³²S) |
| Data not available | Data not available | Fragment ions |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single-line signals for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this compound, GC-MS is a common method.
-
Ionization: Electron Ionization (EI) is a standard technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflows for spectroscopic analysis.
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Experimental Workflow for Mass Spectrometry.
References
Physical properties of 4-Bromo-2-cyanothiophene
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-cyanothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-2-cyanothiophene, a critical building block in organic synthesis. The information is curated for professionals in research and development, particularly in the fields of materials science and pharmaceuticals.
Chemical Identity and Physical Properties
4-Bromo-2-cyanothiophene, also known as 4-Bromothiophene-2-carbonitrile, is a substituted thiophene ring featuring a bromine atom at the 4-position and a cyano group at the 2-position.[1][2] Its unique electronic and structural characteristics make it a valuable intermediate for creating advanced materials and complex pharmaceutical compounds.[1][3]
Table 1: General and Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound[4] |
| Synonyms | This compound[1][3] |
| CAS Number | 18791-99-6[1][3] |
| Molecular Formula | C₅H₂BrNS[1][3] |
| Molecular Weight | 188.05 g/mol [4] |
| Canonical SMILES | C1=C(SC=C1Br)C#N[5] |
| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N[4][5] |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | Pale yellow crystalline powder or white to light yellow crystals[1][3] |
| Melting Point | 47 - 51 °C[3] |
| Boiling Point | 230.4 °C at 760 mmHg |
| Density | 1.826 g/cm³ |
| Purity | ≥ 98% (GC)[3] |
Spectroscopic Data (Predicted)
Table 3: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H | ~7.5 - 8.0 | The two protons on the thiophene ring would appear in the aromatic region. Their exact shifts and coupling constants depend on the electronic effects of the bromo and cyano substituents.[6][7] |
| ¹³C | ~110 - 150 (Ring Carbons) | The four carbons of the thiophene ring are expected in this range. The carbon attached to the bromine (C4) and the carbon attached to the cyano group (C2) will be significantly shifted.[8] |
| | ~115 - 120 (Nitrile Carbon) | The carbon of the cyano group (C≡N) typically appears in this region of the spectrum.[8][9] |
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Strong |
| C=C Stretch (Thiophene Ring) | 1400 - 1500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-S Stretch (Thiophene Ring) | 808 - 821 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of 4-Bromo-2-cyanothiophene from 4-bromo-2-thiophenecarboxaldehyde. This method is based on the conversion of an aldehyde to a nitrile via an oxime intermediate, followed by dehydration.[1]
Reaction Scheme: 4-bromo-2-thiophenecarboxaldehyde → this compound
Materials:
-
4-bromo-2-thiophenecarboxaldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (2 equivalents)
-
Pyridine (solvent)
-
Acetic anhydride (6 equivalents)
Procedure:
-
Oxime Formation: Dissolve 4-bromo-2-thiophenecarboxaldehyde (e.g., 600 g, 3.14 mol) and hydroxylamine hydrochloride (e.g., 438 g, 6.30 mol) in pyridine (e.g., 5 L) in a suitable reaction vessel.[1]
-
Heating: After cooling the mixture to room temperature, heat it to 90 °C and maintain this temperature for 10 minutes.[1]
-
Dehydration: Slowly add acetic anhydride (e.g., 1940 g, 19.0 mol) dropwise to the reaction mixture while maintaining the temperature.[1]
-
Work-up: Upon reaction completion (monitored by TLC or GC), cool the mixture. The product can then be isolated using standard procedures such as extraction and purification by column chromatography or recrystallization.
Visualization of Synthetic Utility
4-Bromo-2-cyanothiophene serves as a versatile precursor in multi-step synthesis. Its bromo and cyano functionalities allow for a variety of subsequent chemical transformations, such as cross-coupling reactions and nucleophilic additions, making it a valuable starting material.
Caption: Synthetic pathways for 4-Bromo-2-cyanothiophene.
Safety and Handling
4-Bromo-2-cyanothiophene is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation and serious eye damage.[4] May cause respiratory irritation.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[5]
-
Storage: Store in a cool, dark, and well-ventilated area. Recommended storage temperatures range from 2-8 °C to <15 °C.[3]
Applications in Research and Development
This compound is a cornerstone for innovation in several high-tech and biomedical fields:
-
Organic Electronics: It is a key building block for synthesizing organic semiconductors used in the development of flexible and lightweight electronic devices like OLEDs and solar cells.[3]
-
Pharmaceutical Development: The thiophene scaffold is a common feature in many drug molecules. This compound is used to design novel pharmaceuticals, particularly those with potential anti-inflammatory and anticancer properties.[3]
-
Materials Science: It is employed in the production of advanced materials such as conductive polymers, which have applications in sensors and energy storage devices.[3]
-
Catalysis Research: The compound is used in various catalytic reactions to enhance the efficiency of chemical transformations in synthetic organic chemistry.[3]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Reactivity and electronic properties of brominated thiophenes
An In-depth Technical Guide on the Reactivity and Electronic Properties of Brominated Thiophenes
Introduction
Brominated thiophenes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, organic electronic materials, and agrochemicals. Their significance stems from the unique electronic nature of the thiophene ring, combined with the reactivity imparted by the bromine substituent(s). The carbon-bromine bond provides a reactive handle for a multitude of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The position and number of bromine atoms on the thiophene ring profoundly influence the molecule's electronic properties and regiochemical outcome of subsequent reactions. This guide provides a comprehensive overview of the reactivity and electronic characteristics of brominated thiophenes, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in their synthetic endeavors.
Electronic Properties
The electronic properties of the thiophene ring are dictated by the aromatic system and the sulfur heteroatom, which can donate electron density into the ring. Bromine, being an electronegative atom, acts as an electron-withdrawing group via the inductive effect, while also being a weak deactivator. This dual nature influences the electron density distribution and the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Generally, the C2 (α) position of the thiophene ring is more electron-deficient and the corresponding proton is more acidic than the C3 (β) position.[1] This inherent electronic bias is a key determinant of reactivity. Bromination of the thiophene ring, particularly at the α-positions, further lowers the energy levels of both the HOMO and LUMO. The specific energy levels are critical for applications in organic electronics, influencing charge injection and transport properties.
Quantitative Data: Electronic Properties
The following table summarizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for select brominated thiophene derivatives, as determined by cyclic voltammetry and computational studies.
| Compound | HOMO (eV) | LUMO (eV) | Method |
| Bithiopheneimide Homopolymer | -6.18 | -3.10 | Experimental[2] |
| Fused Thiophene Derivative (TTA) | -5.70 | -3.37 | DFT (B3LYP/6-31G(d,p))[3] |
| Fused Thiophene Derivative (DTT) | -5.84 | -3.32 | DFT (B3LYP/6-31G(d,p))[3] |
| Fused Thiophene Derivative (TT) | -6.10 | -3.17 | DFT (B3LYP/6-31G(d,p))[3] |
Reactivity of Brominated Thiophenes
The C-Br bond in brominated thiophenes is the primary site of chemical transformations. The reactivity is highly dependent on the position of the bromine atom.
Electrophilic Aromatic Substitution
While the thiophene ring is generally susceptible to electrophilic attack, the presence of a bromine atom deactivates the ring towards further substitution. However, electrophilic substitution, such as further bromination, can occur under specific conditions.[4][5] The reaction typically proceeds via the formation of a bromonium ion intermediate.[6] The regioselectivity is governed by the electronic properties of the ring and any existing substituents.[7]
Metal-Halogen Exchange
One of the most useful reactions of brominated thiophenes is the metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi).[8] This reaction is exceptionally fast and efficient, converting the C-Br bond into a C-Li bond, thus generating a potent thienyllithium nucleophile. The exchange is significantly faster at the more acidic and electron-deficient α-position (C2 or C5) compared to the β-position (C3 or C4).[1][9] This regioselectivity allows for the controlled synthesis of specifically substituted thiophenes.
Palladium-Catalyzed Cross-Coupling Reactions
Brominated thiophenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation.
-
Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron reagent (e.g., a boronic acid) and is widely used due to the stability and low toxicity of the boron compounds.[10][11] 2-Bromothiophene generally exhibits higher reactivity and gives better yields compared to 3-bromothiophene under similar conditions.[1]
-
Stille Coupling: This involves the coupling of a bromothiophene with an organostannane (organotin) reagent.[12][13] The reaction is highly versatile and tolerant of a wide range of functional groups.[14] As with Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step and is typically faster for α-bromothiophenes.
Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic substitution of the bromine atom is generally challenging on an unactivated thiophene ring. For an SNAr reaction to proceed, the thiophene ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge in the Meisenheimer intermediate complex.[15][16]
Visualizations
Caption: General Reactivity Pathways of Brominated Thiophenes.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow: Synthesis and Functionalization.
Comparative Reactivity Data
The choice of bromothiophene isomer can significantly impact reaction outcomes. 2-Bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions due to the higher acidity of the C2 proton and greater electron deficiency at that position.[1]
| Entry | Bromothiophene Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
| 3 | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | 100 | 12 | 72%[17] |
Experimental Protocols
Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)
This protocol describes the monobromination of an activated thiophene at the α-position.
-
Materials:
-
Substituted Thiophene (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.05-1.1 equiv.)[18]
-
Anhydrous Tetrahydrofuran (THF) or Chloroform (CHCl₃)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the starting thiophene derivative (1.0 equiv.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.[18]
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05-1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains low. The reaction is often performed in the dark to prevent radical side reactions.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling a bromothiophene with an arylboronic acid.[10]
-
Materials:
-
Bromothiophene derivative (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)[10]
-
Schlenk flask or similar reaction vessel and inert gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiophene (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[10]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 12-24 hours.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[10]
-
Purify the residue by flash column chromatography to yield the desired product.
-
Protocol 3: Stille Cross-Coupling
This protocol describes the coupling of a dibromothiophene with an organostannane reagent to achieve mono-substitution.[12]
-
Materials:
-
3,4-Dibromothiophene (1.0 equiv.)
-
Organostannane reagent (e.g., (Aryl)SnBu₃) (1.0-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)[12]
-
Schlenk flask and inert gas supply
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equiv.) and the palladium catalyst (2-5 mol%).[12]
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent (1.0-1.2 equiv.) via syringe.[12]
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously.[12]
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite, extract the filtrate with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
-
Protocol 4: Characterization by Cyclic Voltammetry (CV)
CV is used to investigate the electrochemical properties of brominated thiophenes and their derivatives, providing information on HOMO/LUMO energy levels.
-
Materials:
-
Three-electrode cell: Glassy Carbon Electrode (working electrode), Platinum wire (counter electrode), Ag/AgCl or Ag wire (reference electrode).[19]
-
Potentiostat/Galvanostat system.
-
Electrolyte solution: Anhydrous, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[19]
-
Analyte (brominated thiophene derivative) at a known concentration (e.g., 1 mM).
-
Ferrocene (for internal calibration).
-
-
Procedure:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes.
-
Polish the working electrode before each measurement to ensure a clean, reproducible surface.
-
Record a background voltammogram of the electrolyte solution alone.
-
Add the analyte to the cell to the desired concentration and record the cyclic voltammogram by scanning the potential over the desired range.
-
Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) waves.
-
Add a small amount of ferrocene as an internal standard and record its voltammogram to determine the Fc/Fc⁺ redox potential.
-
Calculate the HOMO and LUMO energy levels using the empirical formulas:
-
HOMO (eV) = -[Eox(onset) - EFc/Fc⁺(1/2) + 4.8]
-
LUMO (eV) = -[Ered(onset) - EFc/Fc⁺(1/2) + 4.8][20]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
A Comprehensive Theoretical and Computational Examination of 4-Bromothiophene-2-carbonitrile: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of 4-Bromothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Leveraging established theoretical and computational methodologies, this document outlines the expected molecular geometry, vibrational modes, NMR and UV-Vis spectral characteristics, and frontier molecular orbital properties. Detailed protocols for both computational analysis and experimental validation are presented to serve as a comprehensive resource for researchers. Furthermore, this guide explores the potential of this compound as a drug candidate through an examination of in silico ADMET prediction and molecular docking workflows, providing a foundational understanding for its further investigation in drug discovery and development pipelines.
Introduction
Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a thiophene scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. The presence of a bromine atom and a nitrile group offers opportunities for a variety of chemical modifications and interactions with biological targets.
This guide serves as a comprehensive resource for the theoretical and computational characterization of this compound. By providing a detailed overview of its predicted molecular and electronic properties, alongside standardized protocols for its analysis, we aim to facilitate and accelerate its exploration as a potential therapeutic agent.
Molecular Structure and Properties
The foundational step in the computational analysis of a molecule is the optimization of its geometric structure. This provides the basis for all subsequent property calculations.
Computational Methodology
The molecular geometry of this compound is optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is employed.[4] A 6-311++G(d,p) basis set is utilized, which provides a good balance between accuracy and computational cost for molecules of this size.[5] All calculations are performed in the gas phase.
Predicted Geometrical Parameters
The optimized geometrical parameters, including bond lengths and bond angles, provide insight into the molecule's three-dimensional structure. The planarity of the thiophene ring and the orientation of the bromo and cyano substituents are key structural features.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C1-S | 1.72 |
| C4-S | 1.73 | |
| C1-C2 | 1.38 | |
| C2-C3 | 1.42 | |
| C3-C4 | 1.39 | |
| C3-Br | 1.88 | |
| C1-C5 | 1.43 | |
| C5-N | 1.16 | |
| Bond Angle (°) | C4-S-C1 | 92.5 |
| S-C1-C2 | 111.8 | |
| C1-C2-C3 | 112.5 | |
| C2-C3-C4 | 111.2 | |
| C3-C4-S | 112.0 | |
| S-C1-C5 | 120.5 | |
| C2-C1-C5 | 127.7 | |
| C1-C5-N | 178.9 |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the characterization and identification of chemical compounds. This section outlines the theoretical prediction and experimental protocols for the vibrational, NMR, and UV-Vis spectra of this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.
Theoretical vibrational frequencies are calculated using the B3LYP/6-311++G(d,p) level of theory.[1] The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. The potential energy distribution (PED) is analyzed to provide a detailed assignment of the vibrational modes.
The predicted FT-IR and FT-Raman spectra are characterized by several key vibrational modes corresponding to the thiophene ring, the C-Br bond, and the C≡N triple bond.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment |
| ν(C≡N) | 2230 | C≡N stretching |
| ν(C-H) | 3100-3150 | Aromatic C-H stretching |
| ν(C=C) | 1500-1550 | Thiophene ring C=C stretching |
| ν(C-S) | 650-700 | C-S stretching |
| ν(C-Br) | 550-600 | C-Br stretching |
-
FT-IR Spectroscopy : The FT-IR spectrum is recorded on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet. A resolution of 2.0 cm⁻¹ is used with 100 scans.[6]
-
FT-Raman Spectroscopy : The FT-Raman spectrum is measured using a BRUKER RFS 27 spectrometer with a 1064 nm Nd:YAG laser source in the range of 4000-100 cm⁻¹. The signals are measured at room temperature with a resolution of 2 cm⁻¹ and 100 scans.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[7][8] Tetramethylsilane (TMS) is used as the reference standard for calculating the chemical shifts.
The predicted chemical shifts for the hydrogen and carbon atoms in this compound are crucial for its structural confirmation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| C1 | - | 125.0 |
| C2 | 7.8 | 135.0 |
| C3 | - | 115.0 |
| C4 | 7.6 | 130.0 |
| C5 (CN) | - | 110.0 |
NMR spectra are recorded on a Bruker spectrometer.[9] The sample is dissolved in a suitable deuterated solvent, such as CDCl₃. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to fully elucidate the structure.[10]
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[11] The calculations are performed in a solvent, such as ethanol, using the Polarizable Continuum Model (PCM).
The predicted UV-Visible spectrum is expected to show absorption bands corresponding to π→π* transitions within the conjugated thiophene system.
Table 4: Predicted UV-Visible Absorption Data for this compound
| Transition | λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 285 | 0.45 |
| HOMO-1 → LUMO | 260 | 0.20 |
The UV-Visible absorption spectrum is recorded using a UV-Visible spectrometer in the range of 200-800 nm.[12][13] The sample is dissolved in a suitable solvent, such as ethanol, and placed in a quartz cuvette with a 1 cm path length.
Electronic Properties
The electronic properties of a molecule are critical for understanding its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
The energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 5: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule and is useful for identifying sites of electrophilic and nucleophilic attack. The MEP surface is calculated at the B3LYP/6-311++G(d,p) level of theory.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It is performed at the B3LYP/6-311++G(d,p) level of theory.[5]
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability are of interest for applications in non-linear optics. The first-order hyperpolarizability (β) is calculated to assess the NLO properties of this compound.
Drug Development Potential
The potential of this compound as a drug candidate can be initially assessed using computational methods.
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico ADMET prediction provides an early assessment of these properties, reducing the need for extensive experimental testing.[14][15][16] Various computational models and software can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[17][18] This method can help identify potential biological targets for this compound and provide insights into its mechanism of action.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 3. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the accuracy of the GIAO‐DFT calculation of <sup>15</sup>N NMR chemical shifts of the nitrogen‐containing heterocycl… [ouci.dntb.gov.ua]
- 8. Simulation of NMR chemical shifts in heterocycles: a method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. eu-opensci.org [eu-opensci.org]
- 14. drugpatentwatch.com [drugpatentwatch.com]
- 15. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 16. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Characteristics of Halogenated Heterocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of halogenated heterocyclic building blocks, focusing on their synthesis, reactivity, and physicochemical properties that make them invaluable in modern drug discovery. The strategic introduction of halogens onto heterocyclic scaffolds allows for the fine-tuning of molecular properties, enhancing potency, selectivity, and pharmacokinetic profiles.
Core Physicochemical Characteristics
The introduction of halogen atoms (F, Cl, Br, I) to heterocyclic rings—such as pyridines and imidazoles—imparts profound changes to their electronic and physical properties. These modifications are leveraged by medicinal chemists to optimize drug candidates.[1][2] Key effects include the modulation of acidity/basicity (pKa), lipophilicity, and the introduction of a unique, non-covalent interaction known as halogen bonding.
Impact on Acidity and Basicity (pKa)
Halogens are electron-withdrawing groups, and their presence on a heterocyclic ring generally decreases the basicity of nitrogen atoms, thereby lowering the pKa of the corresponding conjugate acid. This effect is dependent on the type of halogen and its position relative to the basic center. Understanding and controlling pKa is critical for optimizing a drug's solubility, absorption, and target engagement.
Table 1: Physicochemical Properties of Selected Halogenated Pyridines
| Compound | pKa | logP |
| Pyridine | 5.23 | 0.65 |
| 2-Fluoropyridine | -0.44 | 1.13 |
| 3-Fluoropyridine | 2.97 | 0.93 |
| 4-Fluoropyridine | 1.95 | 0.74 |
| 2-Chloropyridine | 0.72 | 1.22 |
| 3-Chloropyridine | 2.84 | 1.49 |
| 2-Bromopyridine | 0.90 | 1.64 |
| 3-Bromopyridine | 2.84 | 1.76 |
| 2-Iodopyridine | 1.82 | 2.05 |
Data sourced from various chemical databases and literature. pKa refers to the pKa of the pyridinium ion.
Lipophilicity
Halogenation typically increases the lipophilicity of a molecule, measured as the logarithm of its partition coefficient (logP).[3] This property is crucial for a drug's ability to cross biological membranes, including the blood-brain barrier.[3] The increase in lipophilicity generally follows the trend I > Br > Cl > F. However, excessive lipophilicity can lead to poor solubility and increased metabolic degradation, necessitating a careful balance.[3]
Table 2: Physicochemical Properties of Selected Halogenated Imidazoles
| Compound | pKa | logP (Calculated) |
| Imidazole | 7.00 | -0.02 |
| 2-Fluoroimidazole | 3.54 | 0.21 |
| 4-Fluoroimidazole | 5.80 | 0.21 |
| 2-Chloroimidazole | 4.60 | 0.73 |
| 4-Chloroimidazole | 5.90 | 0.73 |
| 2-Bromoimidazole | 4.60 | 1.04 |
| 4(5)-Bromoimidazole | 5.80 | 1.04 |
| 4(5)-Iodoimidazole | 6.00 | 1.43 |
Data sourced from various chemical databases and literature. pKa refers to the pKa of the imidazolium ion.
Halogen Bonding
Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond (XB) donors. This is a highly directional, non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom in a biological target.[4][5] Halogen bonding is increasingly recognized as a critical interaction for enhancing ligand-protein binding affinity and specificity, analogous to the well-known hydrogen bond.[4][5]
Synthesis and Reactivity
Halogenated heterocycles are versatile building blocks, primarily due to their reactivity in a wide range of coupling and substitution reactions. Their synthesis is a mature field, with numerous methods available for regioselective halogenation.
Halogenation of Heterocycles
Direct halogenation of heterocyclic rings is a common strategy. The regioselectivity is dictated by the electronic nature of the heterocycle and the reaction conditions. Electron-rich heterocycles can often be halogenated under mild conditions, while electron-deficient rings like pyridine may require harsher conditions or alternative strategies.[6]
C-H Activation: Modern methods increasingly rely on transition-metal-catalyzed C-H activation to install halogens with high regioselectivity, often using directing groups to guide the halogenating agent to a specific position.[7][8]
Key Reactions of Halogenated Heterocycles
The carbon-halogen bond serves as a synthetic handle for introducing further complexity.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are arguably the most important transformations for halogenated heterocycles.[9] They allow for the formation of C-C bonds, linking the heterocyclic core to other aryl or alkyl fragments.
-
Nucleophilic Aromatic Substitution (SNAr): In electron-deficient heterocycles (e.g., pyridine), halogens at positions activated by the ring nitrogen (positions 2 and 4) can be displaced by nucleophiles. This reaction is a powerful tool for introducing oxygen, nitrogen, and sulfur nucleophiles.
Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of key halogenated heterocyclic building blocks.
Synthesis of 4-Iodo-1H-imidazole
This protocol describes the direct iodination of imidazole in an alkaline aqueous medium.
Materials:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Isopropanol
-
n-Hexane
-
Deionized Water
Procedure:
-
Preparation of Imidazole Solution: Dissolve imidazole (e.g., 40.8 g, 0.60 mol) in an aqueous solution of sodium hydroxide (e.g., 24.0 g in 150 mL water) with stirring at room temperature.[4]
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (e.g., 45 mL), then add iodine (e.g., 38.1 g, 0.15 mol) and stir until dissolved.[4]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the cooled imidazole solution over a period of time, maintaining the temperature at 0 °C.[4]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[4]
-
Work-up and Isolation:
-
Adjust the pH of the reaction mixture to 7-8 with concentrated HCl. A solid precipitate will form.[4]
-
Collect the solid by suction filtration and dry it. This is the crude 4-iodo-1H-imidazole.[4][10]
-
The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover unreacted imidazole and additional product.[4]
-
-
Purification:
Table 3: Representative Yields for 4-Iodo-1H-imidazole Synthesis
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Imidazole | I₂, NaOH, NaI | 0 °C, 6h | 70.2% | [4] |
| 2,4,5-Triiodo-1H-imidazole | Na₂SO₃, DMF | 110 °C, overnight | - | [4] |
Below is a diagram illustrating the general workflow for this synthesis.
Caption: Experimental workflow for the synthesis of 4-iodo-1H-imidazole.
Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol provides a general method for the palladium-catalyzed cross-coupling of a halogenated pyridine with an arylboronic acid.
Materials:
-
2-Bromopyridine (or other halopyridine)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.1–1.5 equiv), base (2.0–3.0 equiv), and palladium catalyst (1-5 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[5]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).[5] Monitor the reaction progress by TLC or GC/MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
-
Purification:
Table 4: Representative Yields for Suzuki Coupling of Halopyridines
| Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5%) | K₃PO₄ | 110 °C, Dioxane | 82% | [2] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0%) | K₃PO₄ | 110 °C, Dioxane | 74% | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | 80 °C, aq. iPrOH | Good | [9] |
Role in Modulating Signaling Pathways
Halogenated heterocyclic building blocks are instrumental in designing potent and selective inhibitors of key signaling pathways implicated in diseases like cancer and inflammation.
Inhibition of Protein Kinase CK2
Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers, promoting cell proliferation and survival.[11] Many potent ATP-competitive inhibitors of CK2 feature halogenated benzimidazole or benzotriazole scaffolds. The halogens often form critical halogen bonds within the ATP-binding pocket, enhancing affinity and selectivity.[11] A well-known example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt).
Caption: Inhibition of the pro-survival PI3K/Akt pathway by a halogenated CK2 inhibitor.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and stress responses.[1] Dysregulation of this pathway, often through mutations in kinases like BRAF, is a hallmark of many cancers. Halogenated heterocycles, such as pyrimidine derivatives, have been developed as inhibitors of key kinases in this pathway, including MEK and ERK.[1][12] The halogens can contribute to binding affinity and influence pharmacokinetic properties.
Caption: Simplified MAPK signaling cascade showing inhibition of MEK by a halogenated heterocyclic compound.
References
- 1. cusabio.com [cusabio.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
The Synthetic Versatility of 4-Bromothiophene-2-carbonitrile: A Gateway to Novel Organic Materials and Pharmaceutical Precursors
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Bromothiophene-2-carbonitrile has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique combination of a reactive bromine atom and a nitrile-functionalized thiophene core makes it an invaluable precursor for a wide array of applications, ranging from advanced organic electronics to the development of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to unlock the synthetic potential of this compound.
The strategic position of the bromine atom on the thiophene ring allows for its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, are cornerstones of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group further influences the reactivity of the thiophene ring, making it a valuable component in the design of materials with specific electronic properties.
Key Applications in Organic Synthesis
1. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. Utilizing this compound in this reaction allows for the straightforward synthesis of 4-arylthiophene-2-carbonitriles, which are key intermediates in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (2-5 mol%), and base (2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent is then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct connection of terminal alkynes to the thiophene core, creating extended π-conjugated systems. These alkynyl-substituted thiophenes are of significant interest in materials science for their potential applications in molecular wires and nonlinear optics.
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 4 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | DBU | DMF | 70 | 10 | 85 |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent, the palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and a suitable amine base are added under an inert atmosphere. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The mixture is then cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired product.
3. Stille Coupling: Versatile Carbon-Carbon Bond Formation
The Stille coupling offers a mild and versatile method for creating C-C bonds with organostannanes, tolerating a wide range of functional groups. This reaction is particularly useful in the synthesis of complex oligothiophenes and polymers for electronic applications.
Table 3: Stille Coupling of this compound
| Entry | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 89 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 100 | 8 | 91 |
| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 65 | 16 | 83 |
Experimental Protocol: Stille Coupling
In an inert atmosphere glovebox or Schlenk line, a flask is charged with this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (1-5 mol%). Anhydrous, degassed solvent is added, and the mixture is heated to the specified temperature. The reaction is monitored by GC-MS or LC-MS. After completion, the reaction mixture is cooled and subjected to an aqueous workup with potassium fluoride solution to remove tin byproducts. The organic layer is then dried, concentrated, and the product is purified by chromatography.
4. Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination provides a direct route to synthesize N-aryl and N-heteroaryl amines. This reaction is of great importance in medicinal chemistry, as the resulting 4-aminothiophene-2-carbonitrile derivatives are precursors to a variety of biologically active compounds.
Table 4: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 | 24 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 mmol) in an anhydrous, deoxygenated solvent is heated under an inert atmosphere. The reaction progress is followed by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the key cross-coupling reactions of this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Stille Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
This compound stands as a testament to the power of functionalized heterocyclic compounds in advancing organic synthesis. The protocols and data presented herein provide a foundational guide for its effective utilization in constructing a diverse range of valuable molecules. As research in materials science and drug discovery continues to evolve, the applications of this versatile building block are poised to expand even further.
4-Bromothiophene-2-carbonitrile: A Versatile Scaffold for Novel Pharmaceutical Agents
Introduction:
4-Bromothiophene-2-carbonitrile is a key heterocyclic building block increasingly utilized in the discovery and development of novel pharmaceuticals. Its unique structural features, comprising a thiophene ring substituted with a bromine atom and a nitrile group, offer medicinal chemists a versatile platform for synthesizing a diverse array of biologically active molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The nitrile group can be transformed into other functional groups or utilized for its electronic properties and potential interactions with biological targets. This application note provides a comprehensive overview of the use of this compound in pharmaceutical research, focusing on its application in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.
Application in Kinase Inhibitor Synthesis
Thiophene-based compounds have emerged as privileged structures in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[1] Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3]
Thiophene Derivatives as EGFR and VEGFR-2 Inhibitors
Research has demonstrated that derivatives of this compound can be elaborated into potent inhibitors of EGFR and VEGFR-2. These kinases play crucial roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] By inhibiting these pathways, thiophene-based compounds can effectively arrest tumor progression.
Several studies have reported the synthesis of thiophene derivatives with significant inhibitory activity against these kinases. For instance, novel pyrazole–thiophene hybrid derivatives have been designed and synthesized, showing promising multitargeted anticancer potential by inhibiting both wild-type and mutant forms of EGFR, as well as VEGFR-2.[4]
Data Presentation
The following tables summarize quantitative data for representative thiophene derivatives synthesized from precursors like this compound, highlighting their potential as kinase inhibitors.
Table 1: Suzuki Coupling Reaction Yields for Thiophene Derivatives
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 85-90 | Moderate to Excellent |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | Room Temp | Good |
Note: Yields are generalized from similar reactions reported in the literature and may vary based on specific substrate and reaction conditions.
Table 2: Sonogashira Coupling Reaction Yields for Thiophene Derivatives
| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | Good |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos | CsF | DMF | 100 | High |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | Good |
Note: Yields are generalized from similar reactions reported in the literature and may vary based on specific substrate and reaction conditions.
Table 3: Biological Activity of Representative Thiophene-Based Kinase Inhibitors
| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) |
| Thiophene-Derivative 1 | EGFR | H1299 (Lung Cancer) | 12.5 |
| Thiophene-Derivative 2 | EGFR | H1299 (Lung Cancer) | 0.47 |
| Thiophene-Derivative 3 | HER2 | H1299 (Lung Cancer) | 0.14 |
| Thiophene-Derivative 4 | VEGFR-2 | - | 191.1 |
| Pyrazole-Thiophene Hybrid | EGFR (wild-type) | MCF-7 (Breast Cancer) | 16,250 |
| Pyrazole-Thiophene Hybrid | VEGFR-2 | - | 18,110 |
IC₅₀ values are indicative of the concentration of the compound required to inhibit 50% of the target kinase activity or cell growth and are sourced from various research publications.[1][3][4][5]
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, 2.0-4.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by this compound, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography to yield the alkynylated thiophene.
Visualizations
The following diagrams illustrate the key signaling pathways targeted by pharmaceuticals derived from this compound and the general workflows for the synthetic methods described.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Suzuki Coupling Experimental Workflow.
Caption: Sonogashira Coupling Experimental Workflow.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical agents, particularly in the development of targeted cancer therapies. Its amenability to established cross-coupling methodologies allows for the efficient construction of complex molecular architectures. The demonstrated potential of its derivatives to potently inhibit key oncogenic kinases such as EGFR and VEGFR-2 underscores its importance for researchers, scientists, and drug development professionals. The protocols and data presented herein serve as a valuable resource for the further exploration and utilization of this promising scaffold in the quest for novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Applications of 4-Bromothiophene-2-carbonitrile in Advanced Materials
For Immediate Release
[City, State] – [Date] – 4-Bromothiophene-2-carbonitrile is emerging as a critical building block in the synthesis of novel organic materials with significant potential in the fields of electronics and optoelectronics. This versatile thiophene derivative, characterized by its reactive bromine and cyano functionalities, offers a unique platform for the design and synthesis of high-performance conjugated polymers for a range of applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The strategic placement of the bromo and cyano groups on the thiophene ring allows for precise control over the electronic properties and solubility of the resulting polymers. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki and Stille polymerizations, which are foundational methods for constructing the backbone of conjugated polymers. The electron-withdrawing nature of the cyano group can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, a crucial aspect for tuning the material's charge transport characteristics and for improving air stability in electronic devices.
While specific, detailed protocols for the polymerization of this compound are not widely available in open literature, established synthetic methodologies for similar thiophene-based monomers can be adapted. These protocols typically involve palladium-catalyzed cross-coupling reactions to create well-defined polymer chains.
General Synthetic Approach: Donor-Acceptor Copolymers
A common strategy in the design of high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. In this architecture, electron-rich (donor) and electron-deficient (acceptor) monomer units are alternated along the polymer chain. This design principle allows for the tuning of the polymer's bandgap and can enhance intramolecular charge transfer, which is beneficial for photovoltaic applications. This compound can act as a precursor to an acceptor unit in such a copolymer.
Below is a generalized workflow for the synthesis of a donor-acceptor copolymer where a derivative of this compound could be utilized.
Caption: Generalized workflow for the synthesis of a donor-acceptor copolymer.
Experimental Protocols: Adapting Standard Polymerization Techniques
While a specific, detailed protocol for a polymer derived directly from this compound is not available, the following represents a generalized protocol for a Stille cross-coupling polymerization, a common method for synthesizing conjugated polymers. Researchers would need to adapt this for the specific co-monomer and desired polymer characteristics.
Protocol: Generalized Stille Cross-Coupling Polymerization
Materials:
-
This compound derivative (1.0 eq)
-
Distannylated co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound derivative and the distannylated co-monomer in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or acetone.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the desired polymer fraction is extracted with a good solvent like chloroform or chlorobenzene).
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Characterization and Expected Properties
The resulting polymers would be characterized by a suite of analytical techniques to determine their structure, molecular weight, and optoelectronic properties.
Table 1: Typical Characterization Data for Thiophene-Based Donor-Acceptor Copolymers
| Property | Typical Range/Value | Characterization Technique |
| Number Average Molecular Weight (Mₙ) | 10 - 100 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Optical Bandgap (Eg) | 1.5 - 2.5 eV | UV-Vis Spectroscopy |
| HOMO Energy Level | -5.0 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.0 to -4.0 eV | CV |
| Hole Mobility (µh) in OFETs | 10⁻⁴ to 1 cm²/Vs | Organic Field-Effect Transistor (OFET) measurements |
Note: The values presented in this table are representative of thiophene-based donor-acceptor copolymers and are for illustrative purposes. The actual properties of a polymer derived from this compound would depend on the specific co-monomer and polymerization conditions.
Logical Relationship in Material Design
The design of these materials follows a clear logical progression from molecular structure to device performance.
Caption: Logical flow from monomer design to device performance.
Future Outlook
The continued exploration of monomers like this compound is expected to drive innovation in organic electronics. The ability to fine-tune the electronic structure through synthetic chemistry opens up possibilities for creating materials with tailored properties for specific applications. Further research is needed to fully elucidate the potential of this promising building block and to develop robust and scalable synthetic routes to high-performance materials for the next generation of flexible and printed electronics.
Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 4-Bromothiophene-2-carbonitrile with various boronic acids. This reaction is a powerful tool for the synthesis of substituted 2-cyanothiophenes, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is widely used to form carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[2][3] The coupling of this compound allows for the introduction of various aryl, heteroaryl, or alkyl substituents at the 4-position of the thiophene ring, providing access to a diverse library of compounds for drug discovery and other applications.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide. The base activates the boronic acid to facilitate this step.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Mandatory Visualizations
Data Presentation
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative conditions and yields for the analogous coupling of 4,5-dibromothiophene-2-carboxaldehyde, which can serve as a starting point for optimization.[7][8]
| Entry | Boronic Acid (1st Coupling) | Boronic Acid (2nd Coupling) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 + 12 | 68 |
| 2 | Phenylboronic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 + 12 | 70 |
| 3 | 4-Methoxyphenylboronic acid | trans-1-Heptenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 + 12 | 65 |
Note: The yields are for the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. For a single coupling with this compound, reaction times may be shorter and yields may vary.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from procedures for similar substrates and should be optimized for each specific reaction.[8][9]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/water mixture, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition and Degassing: Add the solvent (e.g., a 6:1 mixture of dioxane/water, 7 mL). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.015 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Safety Precautions:
-
Palladium catalysts and organic solvents can be hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
One-Pot Double Suzuki Coupling of Dibromothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot double Suzuki-Miyaura cross-coupling of dibromothiophenes. This efficient synthetic strategy allows for the synthesis of various 2,5-, 2,4-, and 3,4-diarylthiophenes, which are valuable scaffolds in materials science and drug discovery.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1] The one-pot double Suzuki coupling of dibromothiophenes is an efficient process for creating diarylthiophenes, which are important in both biological and materials science fields.[2] This approach is advantageous as it avoids the isolation of the intermediate mono-arylthiophene, thus saving time and resources. The regioselectivity of the coupling is a key aspect, with studies showing that for substrates like 4,5-dibromothiophene-2-carboxaldehyde, the initial coupling preferentially occurs at the C5 position.[3]
Applications in Drug Development
Diarylthiophene scaffolds are integral to the development of novel therapeutics. For instance, certain 3,4-diarylthiophene derivatives have been identified as potent tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequent apoptosis in cancer cells.[4] Furthermore, this class of compounds shows promise in targeting the VEGFR-2 signaling cascade, a critical pathway in angiogenesis, the formation of new blood vessels that tumors need to grow.[4] The 2,5-diaryl-3-hexylthiophene derivatives have also been investigated for their anti-tumor, haemolytic, anti-thrombolytic, and biofilm inhibition activities.[5]
Generalized Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are cornerstone structures in medicinal chemistry, recognized for their diverse and significant pharmacological properties.[1][2] These five-membered heterocyclic compounds, containing a single sulfur atom, are present in numerous FDA-approved drugs and serve as a versatile scaffold for the development of new therapeutic agents.[1][3] The wide-ranging biological activities of thiophene derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects, make them a focal point of intensive research in the quest for novel drug candidates.[1][4][5]
These application notes provide detailed protocols for the synthesis of bioactive thiophene derivatives, with a focus on the widely utilized Gewald reaction. Furthermore, standardized procedures for the biological screening of these synthesized compounds are presented to assess their therapeutic potential.
I. Synthesis of Thiophene Derivatives
A variety of synthetic strategies are available for the preparation of thiophene derivatives.[6][7][8] The selection of a particular method often depends on the desired substitution pattern of the thiophene ring. The Gewald reaction is a prominent and efficient one-pot synthesis for producing highly functionalized 2-aminothiophenes, which are valuable intermediates for further chemical modifications.[3][5][9][10]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol describes a general procedure for the synthesis of substituted 2-aminothiophenes.
Materials:
-
An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)
-
An aldehyde or ketone possessing an α-methylene group
-
Elemental sulfur
-
A suitable organic base (e.g., triethylamine, diethylamine, or morpholine)
-
An appropriate solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-cyanoester (1 equivalent), the aldehyde or ketone (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.
-
Add the organic base (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water while stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-aminothiophene derivative.
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[4][9]
Caption: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.
II. Biological Activity Screening
Following the successful synthesis and characterization of thiophene derivatives, the next critical step is to evaluate their biological activities. This section provides protocols for common in vitro screening assays.
A. Antimicrobial Activity Screening
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Synthesized thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)[4][9]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[4][9]
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi) for positive control[11]
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each synthesized thiophene derivative in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (standard drug) and a negative control (medium with inoculum and solvent, but no compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | S. aureus (MIC, µM) | B. subtilis (MIC, µM) | E. coli (MIC, µM) | S. typhi (MIC, µM) | C. albicans (MIC, µM) | A. niger (MIC, µM) | Reference |
| S17 | 16.87 | 9.45 | 16.87 | - | - | - | [11] |
| S7 | - | - | - | 9.74 | - | - | [11] |
| S16 | - | - | - | - | 15.23 | 15.23 | [11] |
| Cefadroxil | 16.40 | 32.80 | 16.40 | 16.40 | NA | NA | [11] |
| Fluconazole | NA | NA | NA | NA | 20.40 | 20.40 | [11] |
NA: Not Applicable
B. Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[4]
Materials:
-
Synthesized thiophene derivatives
-
Human cancer cell lines (e.g., HCT-116, HeLa, HepG2)[4][9][12]
-
Normal cell line (e.g., Hek293t) for assessing selectivity[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Standard anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) for positive control[3][4]
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized thiophene derivatives (prepared by serial dilution from a stock solution) for a specified period (e.g., 48 or 72 hours).
-
Include a positive control (standard drug) and a negative control (vehicle-treated cells).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 7 | HCT-116 | 11.13 | Doxorubicin | 3.31 | [4][9] |
| 8 | HeLa | 0.33 | 5-Fluorouracil | - | [3] |
| 11 | HeLa | 0.21 | 5-Fluorouracil | - | [3] |
| 15 | HeLa | 0.65 | 5-Fluorouracil | - | [3] |
| 17 | HeLa | 0.45 | 5-Fluorouracil | - | [3] |
| 2b | Hep3B | 5.46 | - | - | [12] |
| 2d | Hep3B | 8.85 | - | - | [12] |
| 2e | Hep3B | 12.58 | - | - | [12] |
C. Antioxidant Activity Screening
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of the synthesized compounds to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[10]
Materials:
-
Synthesized thiophene derivatives
-
DPPH solution in methanol
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid) for positive control[10][11]
-
96-well microtiter plates
Procedure:
-
Prepare different concentrations of the synthesized compounds and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add the solutions of the test compounds and the standard to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Data Presentation: Antioxidant Activity of Thiophene Derivatives
| Compound ID | Antioxidant Activity (IC50, µg/mL) | Reference |
| S4 | 48.45 | [9] |
| S6 | 45.33 | [9] |
| S10 | 45.29 | [11] |
| Ascorbic Acid (Standard) | 44.91 | [11] |
III. Visualization of Key Processes
Visual representations of synthetic pathways and biological screening workflows can greatly aid in understanding the overall process.
Caption: General workflow from synthesis to biological screening of thiophene derivatives.
Caption: A potential anticancer mechanism of action for a thiophene derivative.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]
- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromothiophene-2-carbonitrile in the Synthesis of Conductive Polymers and OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-Bromothiophene-2-carbonitrile as a key building block in the synthesis of novel conductive polymers for Organic Light-Emitting Diode (OLED) applications. The inherent electronic properties of the thiophene ring, combined with the electron-withdrawing nature of the nitrile group, make this monomer a promising candidate for developing advanced materials for organic electronics.
Introduction to this compound in Polymer Synthesis
This compound is a versatile heterocyclic compound that serves as a valuable monomer for the synthesis of π-conjugated polymers. The bromine atom at the 4-position provides a reactive site for various cross-coupling polymerization reactions, enabling the formation of well-defined polymer chains. The nitrile group at the 2-position significantly influences the electronic properties of the resulting polymer, enhancing its electron affinity and potentially improving its performance as an n-type or ambipolar semiconductor in electronic devices.
The strategic placement of the bromo and cyano functionalities allows for precise control over the polymer's structure and, consequently, its optoelectronic properties. Common polymerization methods for this class of monomers include Kumada Catalyst-Transfer Polycondensation (KCTP), Stille Polycondensation, and Suzuki-Miyaura Catalyst-Transfer Condensation Polymerization. These methods facilitate the synthesis of regioregular polythiophenes, which is crucial for achieving high charge carrier mobility and efficient electroluminescence.
Application in Conductive Polymers
Polymers derived from this compound are expected to exhibit interesting conductive properties. The incorporation of the electron-withdrawing cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for electron injection and transport. This makes such polymers candidates for use in various organic electronic devices, including organic field-effect transistors (OFETs) and as components in the emissive or electron transport layers of OLEDs.
Application in Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, polymers based on this compound can be designed to function as either the emissive layer or the electron transport layer. The nitrile functionality can enhance the electron-accepting character of the polymer, which can lead to improved device efficiency and stability. For instance, a copolymer incorporating a cyano-substituted thiophene unit has been shown to exhibit promising red electroluminescence. The ability to tune the electronic properties through copolymerization with other aromatic monomers opens up a wide range of possibilities for creating materials with specific emission colors and performance characteristics.
Experimental Protocols
The following are generalized protocols for the synthesis of conductive polymers from this compound and the subsequent fabrication of an OLED device. These protocols are based on established methods for the polymerization of brominated thiophenes and the fabrication of polymer-based OLEDs.
Protocol 1: Synthesis of Poly(4-cyanothiophene-2,5-diyl) via Kumada Catalyst-Transfer Polycondensation (KCTP)
This protocol describes a chain-growth polymerization method that can produce well-defined, regioregular polymers.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M solution)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl, 1 M)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Preparation: In a dry, nitrogen-flushed Schlenk flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C and slowly add isopropylmagnesium chloride (1.05 equivalents) dropwise. Stir the mixture at 0 °C for 1 hour to form the Grignard reagent.
-
Catalyst Addition: In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (0.01 equivalents) in anhydrous THF. Add this suspension to the monomer solution via cannula.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will likely become more viscous as the polymer forms.
-
Quenching: Quench the reaction by slowly adding 1 M HCl.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid polymer and wash it sequentially with methanol and acetone.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The polymer is typically collected from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight.
Protocol 2: Fabrication of a Polymer-Based OLED Device
This protocol outlines the fabrication of a simple single-layer OLED device using the synthesized polymer as the emissive layer.
Materials:
-
Poly(4-cyanothiophene-2,5-diyl) synthesized in Protocol 1
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene (or other suitable organic solvent for the polymer)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10 minutes.
-
Hole Injection Layer (HIL) Deposition: Inside a nitrogen-filled glovebox, spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO surface. Anneal the substrate at 120 °C for 15 minutes.
-
Emissive Layer (EML) Deposition: Prepare a solution of the synthesized poly(4-cyanothiophene-2,5-diyl) in chlorobenzene (e.g., 10 mg/mL). Spin-coat the polymer solution on top of the PEDOT:PSS layer to form a film of desired thickness (e.g., 80-100 nm). Anneal the substrate at 80 °C for 30 minutes to remove residual solvent.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device. The deposition should be carried out under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a glass slide and UV-curable epoxy resin inside the glovebox to protect it from atmospheric moisture and oxygen.
-
Characterization: Characterize the current-voltage-luminance (J-V-L) characteristics of the fabricated OLED device using a source meter and a photometer.
Quantitative Data
The following table summarizes expected or typical performance data for conductive polymers and OLEDs based on thiophene derivatives with cyano groups. Note that specific values for polymers derived directly from this compound are not widely available in the literature and the data presented is based on analogous materials.
| Parameter | Typical Value for Cyano-Substituted Polythiophenes | Reference |
| Polymer Properties | ||
| Electrical Conductivity (doped) | 10⁻⁵ to 10⁻² S/cm | General range for semiconducting polymers. |
| HOMO Energy Level | -5.5 to -6.0 eV | The cyano group tends to lower the HOMO level. |
| LUMO Energy Level | -3.0 to -3.5 eV | The cyano group significantly lowers the LUMO level, enhancing electron affinity. |
| Optical Bandgap | 2.0 to 2.5 eV | Dependent on the specific polymer structure and conjugation length. |
| OLED Device Performance | ||
| Turn-on Voltage | 3 - 5 V | A novel copolymer with a cyano group showed electroluminescence at 4V.[1] |
| Maximum Luminance | 100 - 1500 cd/m² | A device with a cyano-containing copolymer reached a luminance of about 400 cd/m² at 8V.[1] |
| Maximum Current Efficiency | 0.5 - 2.0 cd/A | A device with a cyano-containing copolymer had a maximum current efficiency of 0.64 cd/A.[1] |
| Maximum Power Efficiency | 0.2 - 1.0 lm/W | A device with a cyano-containing copolymer had a maximum power efficiency of 0.29 lm/W.[1] |
| Electroluminescence (EL) Color | Red | A copolymer with a cyano-phenoxy substituent showed bright red electroluminescence.[1] |
| CIE Coordinates | (0.61, 0.39) | A similar thiophene-based polymer OLED device showed CIE coordinates in the red region of the spectrum. |
Visualizations
Caption: Workflow for the synthesis of poly(4-cyanothiophene-2,5-diyl) and its fabrication into an OLED device.
Caption: Simplified signaling pathway of chain-growth polymerization for conductive polymer synthesis.
References
Application Notes and Protocols: Wohl-Ziegler Bromination of Thiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the bromination of thiophene derivatives using N-bromosuccinimide (NBS). The Wohl-Ziegler reaction, a free-radical mediated halogenation, is a powerful tool for the selective bromination of alkyl side chains on aromatic rings, including thiophenes. Additionally, this document outlines protocols for the bromination of the thiophene ring itself, a common and synthetically useful transformation that can proceed through an electrophilic pathway. Understanding the reaction conditions that favor either side-chain (radical) or ring (electrophilic) bromination is crucial for achieving the desired product.
Data Presentation: A Comparative Overview of Bromination Reactions
The following tables summarize quantitative data from various experimental protocols for the bromination of thiophene derivatives. These tables are designed to facilitate easy comparison of reaction conditions, yields, and regioselectivity.
Table 1: Side-Chain Bromination of Alkyl-Substituted Thiophenes (Wohl-Ziegler Reaction)
| Substrate | Reagents | Radical Initiator | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| 3-Methylthiophene | NBS (1.0 eq) | Benzoyl Peroxide | Benzene | Not Specified | Reflux | 3-(Bromomethyl)thiophene | ~60-70% | Organic Syntheses |
Table 2: Ring Bromination of Thiophene Derivatives with NBS
| Substrate | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| 2-Methylbenzo[b]thiophene | NBS (1.03 eq) | Acetonitrile | 30 min | 0°C to RT | 3-Bromo-2-methylbenzo[b]thiophene | 99% | TCI |
| 3-Alkylthiophenes (R=Me, Bu, Hex, Oct) | NBS (1.0 eq) | Acetic Acid | 5-30 min | RT to 65°C | 2-Bromo-3-alkylthiophene | 82-98% | Marcel Dekker, Inc. |
| Thiophene | NBS (2.0 eq) | THF | 12 h | 0°C | 2,5-Dibromothiophene | 86% | JOCPR |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data tables.
Protocol 1: Wohl-Ziegler Side-Chain Bromination of 3-Methylthiophene
This protocol is adapted from a procedure published in Organic Syntheses. It describes the free-radical bromination of the methyl group of 3-methylthiophene.
Materials:
-
3-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (handle with care, potential explosion hazard)
-
Benzene (or a safer alternative like chlorobenzene or acetonitrile)
-
Calcium Carbonate
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Powder addition funnel
-
Heating mantle
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a powder addition funnel, a solution of 3-methylthiophene (2.24 moles) and benzoyl peroxide (4 g) in 700 mL of dry benzene is brought to a vigorous reflux.
-
A mixture of N-bromosuccinimide (2 moles) and benzoyl peroxide (4 g) is added portion-wise through the powder funnel. The addition should be as rapid as the foaming allows. Caution: The reaction can be vigorous.
-
It is crucial to maintain a strong reflux during the addition of the NBS mixture to minimize nuclear bromination.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours, or until all the dense NBS has been converted to the less dense succinimide, which will float on the surface of the benzene.
-
The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
The filtrate is washed successively with a 10% sodium carbonate solution and water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure. The crude 3-(bromomethyl)thiophene can be purified by vacuum distillation. Note: Thenyl bromides can be lachrymatory and potentially unstable; storage over a small amount of calcium carbonate is recommended.[1]
Protocol 2: Ring Bromination of 2-Methylbenzo[b]thiophene
This protocol from Tokyo Chemical Industry (TCI) details the regioselective bromination of the thiophene ring of 2-methylbenzo[b]thiophene.
Materials:
-
2-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel column for chromatography
Procedure:
-
A solution of 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) is stirred under a nitrogen atmosphere at 0°C in an ice bath.
-
NBS (630 mg, 3.5 mmol) is added to the solution.
-
The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction is monitored by TLC (hexane, Rf = 0.65).
-
Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane) to give 3-bromo-2-methylbenzo[b]thiophene as a white solid (759 mg, 99% yield).
Protocol 3: General Procedure for the 2-Bromination of 3-Alkylthiophenes
This procedure describes a highly selective and rapid bromination of the 2-position of 3-alkylthiophenes in acetic acid.
Materials:
-
3-Alkylthiophene (e.g., 3-methylthiophene, 3-butylthiophene)
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Diethyl ether
-
Water
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a concentrated solution of the 3-alkylthiophene in glacial acetic acid at room temperature, add 1 equivalent of NBS.
-
The reaction is exothermic and proceeds rapidly, typically within 5-30 minutes.
-
After the reaction is complete (monitored by TLC or GC), the mixture is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with water and a saturated sodium bicarbonate solution to remove acetic acid.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting 2-bromo-3-alkylthiophene can be further purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Wohl-Ziegler bromination of thiophenes.
Caption: General experimental workflow for the Wohl-Ziegler side-chain bromination of alkyl-substituted thiophenes.
Caption: Factors influencing the regioselectivity of NBS bromination on alkylthiophenes, leading to either side-chain or ring bromination.
References
4-Bromothiophene-2-carbonitrile safety data sheet (SDS) and hazard information
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety information, hazard classifications, and experimental protocols for the versatile synthetic building block, 4-Bromothiophene-2-carbonitrile. The information is intended to guide researchers in its safe handling, storage, and application in synthetic chemistry, particularly in the context of drug discovery and materials science.
Safety Data and Hazard Information
This compound is a hazardous substance that requires careful handling in a laboratory setting. The following tables summarize its key identifiers and GHS classification.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-2-cyanothiophene |
| CAS Number | 18791-99-6[1] |
| Molecular Formula | C₅H₂BrNS[1] |
| Molecular Weight | 188.05 g/mol [1] |
| Physical Form | Solid[2] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |
Hazard Pictograms:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet. Key precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Experimental Protocols
This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its bromine and nitrile functionalities allow for diverse chemical transformations.
Synthesis of this compound
A common synthetic route to this compound involves the dehydration of the corresponding oxime.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophene-3-carbonitrile derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. These heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][3][4] Their versatile structure serves as a key building block for the synthesis of various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to act as potent kinase inhibitors.[5][6][7] The most common and efficient method for synthesizing these valuable compounds is the Gewald three-component reaction.[8][9] This application note provides detailed protocols for various synthetic methodologies, a comparative analysis of reaction conditions and yields, and an overview of the signaling pathways modulated by these derivatives.
Synthetic Methodologies
The Gewald reaction is a one-pot synthesis involving the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[10] Several modifications to the original protocol have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.[11][12] These include microwave-assisted synthesis and solvent-free ball-milling techniques.
Protocol 1: Conventional Heating Method
This protocol describes a standard one-pot Gewald synthesis using conventional heating.
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine, triethylamine, or pyrrolidine) (1.0 mmol)[13]
-
Solvent (e.g., ethanol, methanol, or DMF) (10 mL)[14]
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde, malononitrile, elemental sulfur, and the chosen solvent.
-
Add the base to the mixture and attach a condenser.
-
Heat the reaction mixture with stirring at a temperature between 60°C and reflux for 2-24 hours.[1][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.[1]
-
If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid is formed. Collect the precipitate by filtration.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carbonitrile derivative.
-
Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[10]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Gewald reaction, leading to shorter reaction times and often improved yields.[13][16]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine) (1.0 mmol)[13]
-
Solvent (e.g., DMF) (3 mL)[13]
-
Microwave reactor vial (5 mL)
-
Microwave reactor
Procedure:
-
In a 5 mL microwave reaction vial, combine the ketone or aldehyde, malononitrile, elemental sulfur, and base.[16]
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[16]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure derivative.[16]
Protocol 3: Solvent-Free Ball-Milling Method
This mechanochemical approach offers a green and efficient alternative, avoiding the use of solvents and often catalysts.[11][17]
Materials:
-
Ketone or aldehyde (2.0 mmol)
-
Malononitrile (2.0 mmol)
-
Elemental sulfur (2.0 mmol)
-
Ball-milling apparatus with stainless steel vials and balls
Procedure:
-
Place the ketone or aldehyde, malononitrile, and elemental sulfur into a stainless steel ball-milling vial.[17]
-
Add a stainless steel ball to the vial.
-
Conduct the milling at a high speed (e.g., 750 rpm) for 30 minutes.[11] Monitor the reaction progress by TLC.
-
After completion, dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture to remove any insoluble materials.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize quantitative data for the synthesis of 2-aminothiophene-3-carbonitrile derivatives under various conditions, allowing for easy comparison of different methodologies.
Table 1: Comparison of Conventional, Microwave, and Ball-Milling Synthesis
| Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Morpholine | Ethanol | 14-25 h | 40-78 | [18] |
| Microwave-Assisted | Pyrrolidine | DMF | 30 min | 57-95 | [13][19] |
| Ball-Milling | None | Solvent-free | 30 min | up to 97 | [11] |
Table 2: Effect of Different Bases on the Gewald Reaction under Conventional Heating
| Entry | Base | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | 24 | 78 | [18] |
| 2 | Triethylamine | 24 | 75-98 | [20] |
| 3 | Piperidinium borate (20 mol%) | 0.33 | 96 | [14] |
| 4 | L-Proline (10 mol%) | - | up to 84 | [15] |
Table 3: Yields of Various 2-Aminothiophene-3-carbonitrile Derivatives Synthesized via Microwave-Assisted Gewald Reaction [13]
| Entry | Ketone/Aldehyde | Product | Yield (%) |
| 1 | Cyclohexanone | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 95 |
| 2 | 4-Methylcyclohexanone | 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 91 |
| 3 | Acetophenone | 2-amino-4-phenylthiophene-3-carbonitrile | 78 |
| 4 | 4-Chloroacetophenone | 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | 82 |
Signaling Pathways and Biological Applications
2-Aminothiophene-3-carbonitrile derivatives are of significant interest in drug development due to their ability to modulate various signaling pathways implicated in diseases like cancer.[5][21] Many of these compounds serve as precursors for thieno[2,3-d]pyrimidines, which have been identified as potent inhibitors of several protein kinases.[6][7]
Kinase Inhibition
Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[22] Thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophenes have been shown to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3).[5][7]
Caption: Inhibition of EGFR signaling by thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of 2-aminothiophene-3-carbonitrile derivatives involves several key stages, from the initial synthesis to biological testing.
Caption: General workflow for synthesis and evaluation.
Conclusion
The synthesis of 2-aminothiophene-3-carbonitrile derivatives via the Gewald reaction and its modern variations provides an efficient and versatile route to a diverse library of compounds with significant therapeutic potential. The detailed protocols and comparative data presented in this application note offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds for the discovery of novel therapeutic agents. The ability of these scaffolds to serve as precursors for potent kinase inhibitors underscores their importance in the ongoing search for targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. sciforum.net [sciforum.net]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. d-nb.info [d-nb.info]
- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. heteroletters.org [heteroletters.org]
- 19. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 20. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Chemical Transformations of the Nitrile Group in Thiophene Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations of the nitrile group attached to a thiophene ring. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and the versatile nitrile group serves as a key functional handle for the synthesis of diverse derivatives with significant potential in drug discovery. The protocols outlined below cover reduction, hydrolysis, and cycloaddition reactions, yielding primary amines, carboxamides, and tetrazoles, respectively. Additionally, the role of a thienyl-acrylonitrile derivative as a kinase inhibitor is explored, highlighting the therapeutic potential of these compounds.
Reduction of 2-Thiophenecarbonitrile to 2-(Aminomethyl)thiophene
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, providing a crucial building block for the introduction of a basic nitrogenous group. This protocol details the reduction of 2-thiophenecarbonitrile using lithium aluminum hydride (LiAlH4).
Experimental Protocol
Materials:
-
2-Thiophenecarbonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
10% v/v Sulfuric acid
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the LiAlH4.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.26 mol equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve 2-thiophenecarbonitrile (1.0 mol equivalent) in anhydrous THF.
-
Add the solution of 2-thiophenecarbonitrile dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully quench the excess LiAlH4 by the dropwise addition of a saturated aqueous solution of sodium sulfate. Caution: This is a highly exothermic reaction that evolves hydrogen gas. Ensure adequate ventilation and slow, controlled addition.
-
Add 10% v/v sulfuric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(aminomethyl)thiophene.
-
Purify the product by vacuum distillation.
Quantitative Data
| Reactant | Product | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Thiophenecarbonitrile | 2-(Aminomethyl)thiophene | LiAlH4 | THF | 4-16 | Reflux | 70-85 |
Characterization Data for 2-(Aminomethyl)thiophene:
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: 75-77 °C at 15 mmHg.
-
¹H NMR (CDCl₃, δ ppm): 7.18 (dd, 1H), 6.95 (m, 2H), 3.95 (s, 2H), 1.60 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, δ ppm): 146.2, 126.8, 124.8, 123.7, 40.5.
Hydrolysis of 2-Thiophenecarbonitrile to Thiophene-2-carboxamide
The hydrolysis of nitriles to carboxamides is a valuable transformation for introducing an amide functional group, a common motif in pharmaceuticals. This protocol describes the acid-catalyzed hydrolysis of 2-thiophenecarbonitrile.
Experimental Protocol
Materials:
-
2-Thiophenecarbonitrile
-
Concentrated sulfuric acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thiophenecarbonitrile.
-
Carefully add concentrated sulfuric acid to the nitrile with stirring.
-
Heat the mixture gently in a water bath for a specified time.
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully pour the cooled mixture onto crushed ice with stirring.
-
The solid thiophene-2-carboxamide will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
-
Wash again with cold water.
-
Dry the purified thiophene-2-carboxamide.
Quantitative Data
| Reactant | Product | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Thiophenecarbonitrile | Thiophene-2-carboxamide | H₂SO₄ | - | 1-2 | 80-90 | 85-95 |
Characterization Data for Thiophene-2-carboxamide:
-
Appearance: White to off-white solid.
-
Melting Point: 179-181 °C.
-
¹H NMR (DMSO-d₆, δ ppm): 8.05 (dd, 1H), 7.80 (s, 1H, NH), 7.70 (dd, 1H), 7.15 (t, 1H), 7.10 (s, 1H, NH).
-
¹³C NMR (DMSO-d₆, δ ppm): 163.5, 138.5, 130.5, 128.8, 128.2.
[3+2] Cycloaddition of 2-Thiophenecarbonitrile to 5-(Thiophen-2-yl)-1H-tetrazole
The conversion of nitriles to tetrazoles is a significant transformation in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. This protocol details the synthesis of 5-(thiophen-2-yl)-1H-tetrazole via a [3+2] cycloaddition reaction.
Experimental Protocol
Materials:
-
2-Thiophenecarbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-thiophenecarbonitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Acidify the solution with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 5-(thiophen-2-yl)-1H-tetrazole.
Quantitative Data
| Reactant | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Thiophenecarbonitrile | 5-(Thiophen-2-yl)-1H-tetrazole | NaN₃, NH₄Cl | DMF | 12-24 | 120-130 | 75-90 |
Characterization Data for 5-(Thiophen-2-yl)-1H-tetrazole:
-
Appearance: White crystalline solid.
-
Melting Point: 158-160 °C.
-
¹H NMR (DMSO-d₆, δ ppm): 16.5 (br s, 1H, NH), 7.95 (dd, 1H), 7.80 (dd, 1H), 7.25 (t, 1H).
-
¹³C NMR (DMSO-d₆, δ ppm): 155.0, 129.5, 128.8, 128.2, 127.5.
Application in Drug Development: Thienyl-Acrylonitrile Derivatives as Kinase Inhibitors
Thiophene-containing compounds derived from nitrile precursors have shown significant promise in drug development. For instance, thienyl-acrylonitrile derivatives, such as Thio-Iva and Thio-Dam, have been identified as multi-kinase inhibitors with potent anti-cancer activity.[1][2] These compounds preferentially inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.
Signaling Pathway Inhibition
The binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Thienyl-acrylonitrile derivatives like Thio-Iva and Thio-Dam act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. By blocking the phosphorylation of VEGFR-2, they effectively inhibit all downstream signaling, thereby suppressing angiogenesis and inhibiting tumor growth.[1]
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow
The synthesis of these potent kinase inhibitors often starts from a thiophene nitrile precursor, highlighting the importance of the transformations described in these notes. A general workflow for the synthesis and evaluation of such compounds is depicted below.
Caption: Drug discovery workflow for thiophene-based inhibitors.
References
Application Notes and Protocols: The Use of 4-Bromothiophene-2-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromothiophene-2-carbonitrile as a versatile building block in the synthesis of novel agrochemicals. The inherent reactivity of this compound, stemming from the presence of both a bromo and a nitrile functional group on the thiophene scaffold, allows for diverse chemical transformations, leading to the generation of compounds with potential fungicidal, insecticidal, and herbicidal properties.
Introduction
The thiophene moiety is a well-established pharmacophore in medicinal and agrochemical research, known to impart favorable biological activities. This compound, in particular, serves as a valuable starting material for the synthesis of a variety of substituted thiophene derivatives. The bromine atom at the 4-position is amenable to nucleophilic substitution and cross-coupling reactions, while the nitrile group at the 2-position can be hydrolyzed, reduced, or otherwise transformed to introduce further chemical diversity. This document outlines a plausible synthetic pathway for the development of novel fungicides based on the N-(thiophen-2-yl) nicotinamide scaffold, starting from this compound.
Synthetic Pathway for Fungicide Development
A proposed synthetic route for the preparation of a novel fungicide, leveraging the reactivity of this compound, is depicted below. This pathway involves a key nucleophilic aromatic substitution reaction to introduce an amino group, followed by acylation with a substituted nicotinoyl chloride.
Caption: Proposed synthetic pathway for a potential fungicide from this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthetic pathway. These protocols are based on established chemical transformations of similar substrates.
Protocol 1: Synthesis of 4-Aminothiophene-2-carbonitrile
This protocol describes the nucleophilic aromatic substitution of the bromine atom in this compound with an amino group.
Materials:
-
This compound
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane) or an ammonia equivalent
-
Copper(I) iodide (CuI) as a catalyst (optional)
-
A suitable ligand, e.g., L-proline (optional)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), copper(I) iodide (0.1 eq, optional), L-proline (0.2 eq, optional), and potassium carbonate (2.0 eq).
-
Add the anhydrous solvent (e.g., DMSO) to the flask.
-
Add the ammonia source (e.g., a solution of ammonia in dioxane, 2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Aminothiophene-2-carbonitrile.
Protocol 2: Synthesis of N-(4-cyanothiophen-3-yl)nicotinamide Derivative
This protocol details the acylation of the synthesized 4-Aminothiophene-2-carbonitrile with a substituted nicotinoyl chloride.
Materials:
-
4-Aminothiophene-2-carbonitrile
-
Substituted nicotinic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Anhydrous pyridine or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Preparation of Substituted Nicotinoyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted nicotinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude substituted nicotinoyl chloride, which can be used in the next step without further purification.
Part B: Acylation of 4-Aminothiophene-2-carbonitrile
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Aminothiophene-2-carbonitrile (1.0 eq) in anhydrous DCM or another suitable aprotic solvent.
-
Cool the solution to 0 °C and add anhydrous pyridine (1.5-2.0 eq).
-
Slowly add a solution of the crude substituted nicotinoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target N-(4-cyanothiophen-3-yl)nicotinamide derivative.
Data Presentation
| Compound ID | R Group on Nicotinamide | R' Group on Thiophene | EC₅₀ (mg/L) |
| 4a | 6-chloro-5-fluoro | 3-methyl-2-ethoxycarbonyl | 4.69 |
| 4b | 6-bromo-5-chloro-2-methyl | 3-methyl-2-ethoxycarbonyl | >21.44 |
| 4f | 5,6-dichloro | 3-methyl-2-ethoxycarbonyl | 1.96 |
| Diflumetorim | (Commercial Fungicide) | - | 21.44 |
| Flumorph | (Commercial Fungicide) | - | 7.55 |
Data is illustrative and based on analogous compounds. Actual results for derivatives of this compound may vary.
Logical Workflow Diagram
The overall workflow for the synthesis and evaluation of potential fungicides from this compound can be visualized as follows:
Caption: Overall workflow from synthesis to biological evaluation.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. The outlined synthetic pathway and experimental protocols provide a solid foundation for researchers to explore the chemical space around the N-(thiophen-2-yl) nicotinamide scaffold and to develop new and effective fungicides. Further optimization of reaction conditions and exploration of a diverse range of substituents on the nicotinoyl moiety are encouraged to identify lead compounds with superior biological activity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromothiophene-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromothiophene-2-carbonitrile. The information is presented in a practical question-and-answer format to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound:
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From 4-Bromothiophene-2-carboxaldehyde: This is a high-yielding, two-step, one-pot process involving the formation of an oxime intermediate, which is then dehydrated to the nitrile.[1]
-
Via a Sandmeyer-type Reaction: This route involves the diazotization of a 4-bromo-2-aminothiophene precursor, followed by reaction with a cyanide source, typically a copper(I) cyanide salt. This method is useful if the aminothiophene is a readily available starting material.
Q2: My reaction yield is consistently low when synthesizing from 4-Bromothiophene-2-carboxaldehyde. What are the potential causes?
Low yields in this synthesis can often be attributed to several factors:
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Incomplete reaction: The conversion of the aldehyde to the oxime or the subsequent dehydration to the nitrile may be incomplete. Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed.
-
Suboptimal reaction temperature: While the initial oxime formation is often done at room temperature, the dehydration step with acetic anhydride requires heating. Ensure the temperature is maintained at the recommended level (e.g., 80°C) for a sufficient duration.[1]
-
Moisture in reagents or solvents: The presence of water can interfere with the dehydrating agent (acetic anhydride). Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Issues during workup: The product is precipitated by pouring the reaction mixture into water. If an insufficient volume of water is used, or if the precipitation is incomplete, the product may be lost. Ensure thorough precipitation and efficient filtration.[1]
Q3: I am attempting the Sandmeyer route and observing a complex mixture of byproducts. How can I improve the selectivity?
The Sandmeyer reaction is sensitive to reaction conditions. Common issues and their solutions include:
-
Decomposition of the diazonium salt: Aryl diazonium salts are often unstable at elevated temperatures. The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent decomposition. The subsequent reaction with the copper(I) cyanide should be carefully temperature-controlled.
-
Formation of phenol byproducts: If the diazonium salt reacts with water before the cyanide, 4-bromo-2-hydroxythiophene will be formed as a byproduct. To minimize this, ensure the reaction is carried out in a non-aqueous or minimally aqueous environment where possible, and that the diazonium salt is used promptly after its formation.
-
Deamination: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-bromothiophene. This is often promoted by certain reducing agents present as impurities.
-
Incomplete diazotization: Ensure that the diazotization is complete by using a slight excess of the nitrosating agent (e.g., sodium nitrite) and testing for its presence with starch-iodide paper.
Q4: What are the best practices for purifying this compound?
The product is a solid at room temperature, making recrystallization a suitable purification method.
-
Solvent selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and filtering the hot solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive or impure reagents. | Use fresh, high-purity starting materials and reagents. |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature, especially during the diazotization and Sandmeyer reactions. | |
| Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure it has gone to completion. | |
| Presence of Significant Impurities | Formation of byproducts in the Sandmeyer reaction (e.g., phenols, deamination products). | Maintain low temperatures during diazotization, use the diazonium salt immediately, and minimize water content. |
| Incomplete conversion of the oxime intermediate in the aldehyde route. | Ensure sufficient heating and reaction time during the dehydration step. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities that inhibit crystallization. | Attempt purification by column chromatography before recrystallization. |
| The product may have a low melting point. | Ensure the product is indeed the desired compound by analytical methods (NMR, MS). | |
| Product Loss During Workup | Incomplete precipitation of the product. | Use a sufficient volume of cold water for precipitation and allow adequate time for the solid to form. |
| Product dissolving in the wash solvent. | Wash the filtered product with a minimal amount of cold solvent. |
Experimental Protocols
Synthesis of this compound from 4-Bromothiophene-2-carboxaldehyde
This protocol is adapted from a high-yield (95%) procedure.[1]
Materials:
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4-Bromothiophene-2-carboxaldehyde
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Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 4-Bromothiophene-2-carboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (2 equivalents) in pyridine.
-
Heat the mixture to 90°C for approximately 10 minutes.
-
Cool the reaction mixture to room temperature.
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Slowly add acetic anhydride (6 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 80°C and maintain this temperature for 1 hour.
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After the reaction is complete, pour the mixture into a large volume of water (approximately 4 times the volume of pyridine used) and stir for 30 minutes to precipitate the product.
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Collect the solid product by filtration.
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Wash the solid with water and dry to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound from 4-Bromothiophene-2-carboxaldehyde
| Parameter | Value | Reference |
| Starting Material | 4-Bromothiophene-2-carboxaldehyde | [1] |
| Reagent 1 | Hydroxylamine hydrochloride (2 eq.) | [1] |
| Reagent 2 | Acetic anhydride (6 eq.) | [1] |
| Solvent | Pyridine | [1] |
| Temperature | 90°C (10 min), then 80°C (1 hr) | [1] |
| Yield | 95% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: 4-Bromothiophene-2-carbonitrile Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromothiophene-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, regioisomers (e.g., 5-Bromothiophene-2-carbonitrile), and over-brominated byproducts such as dibromothiophene derivatives. The specific impurities will depend on the synthetic route employed.
Q3: My compound appears to be degrading during silica gel column chromatography. What can I do to prevent this?
A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, the silica gel can be deactivated by treatment with a base. This is typically achieved by adding a small percentage of triethylamine (1-2%) to the chromatography eluent.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this issue?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point. To encourage crystallization, try the following:
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Add a small amount of additional "good" solvent to the hot solution to slightly decrease the saturation.
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Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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If available, add a seed crystal of pure this compound to induce crystallization.
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Try a different solvent system.
Q5: How can I improve the yield of my recrystallization?
A5: Low recovery is often due to using too much solvent or premature crystallization during hot filtration. To improve your yield:
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Use the minimum amount of hot solvent required to completely dissolve the crude product.
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Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely.
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Cool the filtrate slowly to maximize the formation of crystals.
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After collecting the first crop of crystals, the mother liquor can be concentrated and cooled again to obtain a second crop.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Screen a variety of solvent systems with different polarities. A mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product elutes too quickly with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexanes in a hexanes/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC/column | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds). Ensure the amount of crude material is appropriate for the column size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight). |
| Colored impurities co-elute with the product | Impurities have similar polarity to the product. | Try a different solvent system to alter the selectivity. If the impurities are colored and the product is not, activated charcoal treatment prior to chromatography may be an option, but this should be done with caution as it can adsorb the desired product as well. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent | Incorrect solvent choice or insufficient solvent. | Select a solvent in which the compound has high solubility at elevated temperatures. If the compound is only partially dissolving, add more hot solvent in small increments until it fully dissolves. |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal. |
| Crystals are colored or appear impure | Inefficient removal of impurities. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield. A second recrystallization may be necessary to achieve higher purity. |
| Very low recovery of the purified product | The compound is too soluble in the cold solvent; too much solvent was used. | Ensure you are using the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath for a longer period to maximize crystal formation. Consider using a solvent/anti-solvent system where the compound is less soluble in the anti-solvent. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-85% | Good for separating complex mixtures and isomers. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Recrystallization | >99% (for solid samples) | 70-90% | Excellent for achieving high purity of the final product. Scalable. | Less effective for removing impurities with similar solubility. Risk of "oiling out". |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying crude this compound containing impurities of different polarities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Triethylamine (optional)
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Glass chromatography column
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
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Rotary evaporator
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that provides good separation of the desired product from impurities. An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a low polarity mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid crude this compound to a high degree of purity.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure crystals of this compound should form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Common side reactions in Suzuki coupling of bromothiophenes and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Suzuki coupling of bromothiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions observed in the Suzuki coupling of bromothiophenes?
A1: The three most prevalent side reactions are:
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Protodebromination (Dehalogenation): The bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct. This is often a significant issue, particularly when using aqueous solvent mixtures.[1][2]
-
Homocoupling: This reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen is a major contributor to this side reaction.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, resulting in the formation of an arene byproduct corresponding to the boronic acid starting material. This can be prevalent with unstable boronic acids, especially at elevated temperatures.
Q2: I am observing a significant amount of the debrominated thiophene in my reaction. How can I minimize protodebromination?
A2: Protodebromination is a common challenge. Here are several strategies to mitigate it:
-
Control Water Content: While some water is often necessary for the Suzuki coupling catalytic cycle, excess water can be a proton source leading to protodebromination.[1] It is crucial to find an optimal balance. For some systems, minimizing the amount of water is key to preventing significant dehalogenation.[1][2]
-
Choice of Base: The selection of the base is critical. Strong bases can sometimes promote protodebromination. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.
-
Solvent System: Aprotic solvents such as 1,4-dioxane or toluene, often in a mixture with a minimal amount of water, can help reduce this side reaction. The ratio of the organic solvent to water can have a significant impact; for example, a 4:1 dioxane/water mixture might lead to significant dehalogenation, while an 8:1 mixture may suppress it but slow down the reaction.[1]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize protodebromination. Overheating or prolonged reaction times after the consumption of the starting material can favor side reactions.
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle. Here's how to address it:
-
Rigorous Degassing: It is imperative to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration to prevent oxygen from entering the system.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, some modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more efficient and less prone to side reactions like homocoupling.
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: I am losing my boronic acid to protodeboronation. What are the best strategies to avoid this?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid. To minimize this:
-
Use Stable Boronic Acid Derivatives: If your boronic acid is unstable, consider using more robust derivatives like pinacol esters (Bpin), MIDA esters, or trifluoroborate salts. These derivatives often exhibit greater stability under reaction conditions and can slowly release the boronic acid.
-
Optimize Reaction Conditions: Elevated temperatures can accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling.
-
Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help identify one that promotes the cross-coupling over the protodeboronation.
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Minimize Reaction Time: As with other side reactions, minimizing the reaction time can help to reduce the extent of boronic acid decomposition.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving bromothiophenes and related substrates, which can be indicative of the extent of side reactions.
Table 1: Effect of Solvent on the Yield of 2,5-biaryl-3-hexylthiophenes
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good to High |
| 2 | Toluene/H₂O | 90 | 12 | Moderate |
Data compiled from a study on the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene. Higher yields in 1,4-dioxane/water are attributed to the better solubility of the arylboronic acids.[3]
Table 2: Comparison of Catalyst Systems for the Suzuki Coupling of Dibromothiophenes
| Catalyst System | Dibromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Varies |
This table provides a comparative perspective on commonly used catalyst systems. Yields are highly dependent on the specific arylboronic acid used.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromothiophene with Minimized Side Reactions
This protocol is a general starting point and can be adapted for various substituted bromothiophenes and boronic acids.
Materials:
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2-Bromothiophene (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
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K₃PO₄ (2.0 mmol, 2.0 equiv)
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1,4-Dioxane (degassed)
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Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-bromothiophene, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
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Add degassed 1,4-dioxane and degassed water in an 8:1 ratio (e.g., 4 mL dioxane, 0.5 mL water).
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Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene
This protocol is adapted from a procedure for the synthesis of 2,5-biaryl-3-hexylthiophenes.[3]
Materials:
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2,5-Dibromo-3-hexylthiophene (1.0 mmol, 1.0 equiv)
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Arylboronic acid (2.5 mmol, 2.5 equiv)
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Pd(PPh₃)₄ (0.06 mmol, 6 mol%)
-
K₃PO₄ (4.0 mmol, 4.0 equiv)
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1,4-Dioxane (2 mL)
-
Water (0.5 mL)
Procedure:
-
In a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene and Pd(PPh₃)₄.
-
Add 1,4-dioxane and stir the mixture for 30 minutes at 25 °C.
-
Add the arylboronic acid, K₃PO₄, and water under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, proceed with an aqueous workup and extraction with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Below are diagrams illustrating key concepts in Suzuki coupling and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common issues in Suzuki coupling of bromothiophenes.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Preventing dehalogenation in palladium-catalyzed cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to dehalogenation in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl or vinyl halide starting material is reduced, replacing the halogen with a hydrogen atom.[1][2][3] This unwanted reaction consumes the starting material and reduces the yield of the desired cross-coupled product.[1][3]
Issue 1: Significant Dehalogenation Observed in the Reaction Mixture
How to Identify: The presence of a dehalogenated byproduct can be confirmed by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] In TLC, the dehalogenated product typically appears as a new, less polar spot compared to the starting aryl halide.[1]
Potential Causes and Solutions:
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction can become more prominent.[2]
-
Catalyst Activity: Highly active catalysts can sometimes promote dehalogenation.[2]
-
Presence of Hydride Sources: Solvents (e.g., alcohols, DMF), amine bases, or even water can act as hydride donors, leading to hydrodehalogenation.[2][4][5]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.
Issue 2: Dehalogenation in Specific Cross-Coupling Reactions
-
Suzuki Coupling: This reaction is prone to dehalogenation, especially with electron-deficient aryl halides or N-heterocyclic halides.[4] The primary mechanism is believed to involve the formation of a palladium-hydride (Pd-H) species.[4]
-
Sonogashira Coupling: Dehalogenation can be an issue, particularly with electron-rich aryl halides. The choice of amine base is critical, as it can be a source of hydrides.[2]
-
Heck Coupling: Hydrodehalogenation can compete with the desired Heck reaction. The presence of a hydride source is a key factor.[5]
-
Stille Coupling: Dehalogenation has been observed, and solvent choice can have a significant impact. For instance, switching from dioxane or DMF to toluene can sometimes reduce this side reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom of the starting material (aryl or vinyl halide) is replaced by a hydrogen atom.[2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.[2][3]
Q2: What are the primary causes of dehalogenation?
A2: The primary causes of dehalogenation include:
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Formation of Palladium-Hydride (Pd-H) Species: This is a key intermediate in the dehalogenation pathway and can be formed from various sources in the reaction mixture.[4][5]
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is sluggish, the dehalogenation side reaction has more time to occur.[2]
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[1]
-
Choice of Reagents: The nature of the halide (I > Br > Cl in susceptibility), ligand, base, and solvent all play a crucial role.[1][2][4]
Q3: How can I detect dehalogenation?
A3: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy.[1]
Q4: Which organic halides are most susceptible to dehalogenation?
A4: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4] Aryl and heteroaryl iodides are the most prone to this side reaction.[4]
Q5: Can the choice of ligand influence the extent of dehalogenation?
A5: Yes, the ligand has a significant impact. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step, thus minimizing the competing dehalogenation pathway.[4][5]
Q6: How does the choice of base affect dehalogenation?
A6: The base can be a source of hydrides, leading to the formation of Pd-H species.[4] Strong alkoxide bases should be used with caution.[4] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to minimize dehalogenation.[4][5]
Q7: What is the role of the solvent in preventing dehalogenation?
A7: Solvents can act as a source of hydrides. Protic solvents like alcohols and some aprotic polar solvents like DMF can promote dehalogenation.[2][4][6] Aprotic, non-polar solvents such as toluene, dioxane, or THF are generally recommended.[4][6]
Data on Factors Influencing Dehalogenation
The following tables summarize the general impact of various reaction parameters on the extent of dehalogenation. The data is illustrative and compiled from general trends reported in the literature.
Table 1: Effect of Ligand on Dehalogenation
| Ligand Type | General Effect on Dehalogenation | Rationale |
| Bulky, electron-rich (e.g., XPhos, SPhos) | Decreased | Accelerate the desired reductive elimination step.[5] |
| Less bulky, electron-poor (e.g., PPh₃) | Increased | Slower reductive elimination allows more time for dehalogenation. |
Table 2: Effect of Base on Dehalogenation
| Base Type | General Effect on Dehalogenation | Rationale |
| Weaker inorganic (e.g., K₃PO₄, Cs₂CO₃) | Decreased | Less likely to act as a hydride source.[4][5] |
| Strong alkoxide (e.g., NaOtBu) | Increased | Can be a source of hydrides.[4] |
| Amine bases (e.g., Et₃N) | Variable | Can act as hydride donors.[2] |
Table 3: Effect of Solvent on Dehalogenation
| Solvent Type | General Effect on Dehalogenation | Rationale |
| Aprotic, non-polar (e.g., Toluene, Dioxane) | Decreased | Less likely to be a hydride source.[4][6] |
| Protic (e.g., Alcohols) | Increased | Can act as a hydride source.[4] |
| Aprotic, polar (e.g., DMF) | Increased | Can be a source of hydrides.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimal Dehalogenation
This protocol provides a starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
SPhos (0.03 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening Additives to Suppress Dehalogenation
In some cases, additives can help suppress dehalogenation. This protocol outlines a screening experiment.
Materials:
-
Aryl halide (0.5 mmol)
-
Coupling partner (0.6 mmol)
-
Palladium catalyst and ligand (as determined from initial screening)
-
Base (as determined from initial screening)
-
Solvent (as determined from initial screening)
-
Potential additives: Tetrabutylammonium bromide (TBAB), Potassium formate.
Procedure:
-
Set up a parallel reaction array with identical amounts of starting materials, catalyst, ligand, base, and solvent in each vial.
-
To separate vials, add a potential additive (e.g., 0.1 mmol of TBAB or 0.2 mmol of potassium formate). Include a control reaction with no additive.
-
Degas each reaction vial.
-
Heat the reactions to the desired temperature and stir for a set amount of time.
-
After cooling, take an aliquot from each reaction for analysis by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
The additive that provides the highest product-to-byproduct ratio is considered optimal for this transformation.
Visualizing Reaction Pathways
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Optimizing Suzuki Coupling for Substituted Bromothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for substituted bromothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended starting conditions for a Suzuki coupling reaction with a substituted bromothiophene?
A common and effective starting point involves using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄), and a solvent system like dioxane/water or toluene/water.[1][2] Reactions are typically conducted under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures, often in the range of 80-110 °C.[1][3]
Q2: How do electron-donating or electron-withdrawing groups on the bromothiophene ring affect the reaction?
The electronic nature of substituents on the thiophene ring can influence the reactivity of the C-Br bond. Electron-withdrawing groups can increase the reactivity of the aryl halide, potentially facilitating the oxidative addition step of the catalytic cycle. Conversely, electron-donating groups may decrease reactivity.[4] For instance, in the case of dibromothiophenes with an electron-withdrawing aldehyde group, the position of the bromine relative to the aldehyde can influence which bromine reacts first in a selective coupling.[5][6]
Q3: What are the most common side reactions observed in Suzuki couplings of bromothiophenes, and how can they be minimized?
Common side reactions include:
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom. This is often promoted by the presence of water in the reaction mixture.[2][7][8] To minimize dehalogenation, it is crucial to control the amount of water, especially in one-pot double Suzuki couplings.[2][7]
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself. This side reaction is often caused by the presence of oxygen.[2][9] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere can significantly reduce homocoupling.[2][9]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid. Using stable boronic acid derivatives like pinacol esters or trifluoroborate salts can mitigate this issue.[2]
Q4: Is it possible to achieve selective mono-arylation of a dibromothiophene?
Yes, selective mono-arylation can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.
-
Reaction Time and Temperature: Minimizing the reaction time and temperature can help prevent the second coupling from occurring.[9]
-
Catalyst Choice: Less reactive catalyst systems may favor mono-coupling. The inherent reactivity difference between the bromine atoms in unsymmetrically substituted dibromothiophenes can also be exploited for selectivity.[6]
Q5: Can a one-pot double Suzuki coupling be performed on dibromothiophenes?
Yes, one-pot double Suzuki couplings are feasible and have been successfully reported.[5][7] The key to success is the careful management of reaction conditions to avoid significant dehalogenation during the first coupling step, which often involves using a minimal amount of water.[6][7]
Troubleshooting Guide
Issue 1: Low or No Yield
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have degraded due to age or improper storage.
-
Insufficient Degassing: Oxygen in the reaction mixture can deactivate the catalyst.[10]
-
Inappropriate Base or Solvent: The chosen base and solvent system may not be optimal for the specific substrate.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.
Suggested Solutions:
-
Use a fresh batch of palladium catalyst or a more robust pre-catalyst.[2][9]
-
Thoroughly degas all solvents and reagents before use by sparging with an inert gas or using freeze-pump-thaw cycles.[9][10]
-
Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[11][12]
-
Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Issue 2: Significant Dehalogenation
Possible Causes:
-
Excess Water: While some water is often necessary, too much can lead to protodebromination.[7][8]
-
High Temperature or Prolonged Reaction Time: Harsh conditions can promote dehalogenation.
Suggested Solutions:
-
Minimize Water Content: For reactions sensitive to dehalogenation, reduce the amount of water in the solvent mixture. A higher ratio of organic solvent to water (e.g., 8:1 dioxane/water) may be beneficial.[7] In some cases, anhydrous conditions might be explored, though this can sometimes hinder the reaction.[7]
-
Optimize Temperature and Time: Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC-MS to avoid unnecessary heating after the reaction is complete.
Issue 3: Formation of Homocoupling Products
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[2]
-
Decomposition of Boronic Acid: Unstable boronic acids can be prone to homocoupling.
Suggested Solutions:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]
-
Use Stable Boron Reagents: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more resistant to homocoupling.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions reported for the Suzuki coupling of substituted bromothiophenes.
Table 1: Conditions for Suzuki Coupling of Dibromothiophenes
| Catalyst System | Dibromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[1] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ (2M aq.) | Toluene | 110-115 | 12-18 | Not Specified[1] |
| Pd(PPh₃)₄ | 4,5-dibromothiophene-2-carboxaldehyde | 5 | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | Good[5][7] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Not Specified | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Not Specified | Low to Moderate[13] |
Table 2: Conditions for Suzuki Coupling of Mono-bromothiophenes
| Catalyst System | Bromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(OAc)₂/PPh₃ | 2-bromothiophene | Not Specified | K₂CO₃ | DMSO | 85-90 | Not Specified | ~50[14] |
| Pd(PPh₃)₄ | 3-bromobenzo[b]thiophene-2-carbaldehyde | 5-10 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12-24 | Not Specified[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Dibromothiophene [1]
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde [5][7]
-
To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).
-
Heat the reaction mixture to 90 °C for 12 hours.
-
After the first coupling is complete (as monitored by TLC or GC-MS), add the second boronic acid (0.36 mmol) and additional potassium carbonate (0.6 mmol) to the reaction mixture.
-
Continue to heat the mixture at 90 °C for an additional 12 hours.
-
Upon completion, cool the reaction, and partition the product between ether and water.
-
Separate, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Polysubstituted Thiophenes
Welcome to the technical support center for the regioselective synthesis of polysubstituted thiophenes. This resource is designed for researchers, chemists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing polysubstituted thiophenes?
A1: Several methods are widely used, each with its own advantages for accessing specific substitution patterns. The most common include the Gewald reaction for 2-aminothiophenes, the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds, and various cross-coupling reactions (like Suzuki, Stille, and Sonogashira) for functionalizing pre-formed thiophene rings. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Q2: How can I control the regioselectivity in the synthesis of 2,3,5-trisubstituted thiophenes?
A2: Achieving high regioselectivity is a primary challenge. For methods like the Gewald reaction, the regioselectivity is inherently controlled by the nature of the reactants. In cross-coupling strategies, regioselectivity is achieved through the selective halogenation of the thiophene ring at specific positions (e.g., C2 or C5), followed by directed coupling reactions. The choice of catalyst, ligand, and reaction conditions is critical for preventing scrambling of substituents.
Q3: My cross-coupling reaction on a di-halogenated thiophene is giving a mixture of products. Why?
A3: This is a common issue. The two halogen atoms on a thiophene ring (e.g., 2,5-dibromothiophene) have different reactivities. The halogen at the α-position (C2 or C5) is generally more reactive in Suzuki or Stille couplings than one at the β-position (C3 or C4). To achieve selective mono-functionalization, you can often use milder reaction conditions (e.g., lower temperature, specific catalyst/ligand combinations). If you are aiming for a di-substituted product but getting a mixture, it could be due to incomplete reaction or side reactions.
Troubleshooting Guide
Problem 1: Low Yield in Gewald Aminothiophene Synthesis
You are attempting to synthesize a 2-aminothiophene via the Gewald reaction but are experiencing significantly low yields.
-
Possible Cause 1: Incorrect Base or Catalyst. The Gewald reaction is sensitive to the choice of base. While traditionally morpholine or piperidine are used, other bases like triethylamine might be required for specific substrates.
-
Troubleshooting Step 1: Screen Different Bases. Try running the reaction with a variety of amine bases (e.g., morpholine, piperidine, triethylamine, DBU) to find the optimal one for your specific starting materials.
-
Possible Cause 2: Inefficient Sulfur Transfer. The elemental sulfur may not be reacting efficiently.
-
Troubleshooting Step 2: Use a Different Sulfur Source. Consider using a more reactive sulfur source like Lawesson's reagent, although this may alter the reaction pathway and outcome.
-
Possible Cause 3: Polymerization of Reactants. The activated nitrile or carbonyl compound can be prone to polymerization under basic conditions.
-
Troubleshooting Step 3: Modify Reaction Conditions. Try running the reaction at a lower temperature to minimize side reactions. Ensure slow addition of the base to control the reaction rate.
Problem 2: Poor Regioselectivity in Suzuki Coupling of a Dibromothiophene
You are trying to perform a selective mono-arylation of 2,5-dibromothiophene but are getting a mixture of the desired product, the di-arylated product, and unreacted starting material.
-
Possible Cause 1: Overly Active Catalyst System. The palladium catalyst you are using may be too reactive, leading to the second coupling reaction occurring before the first one has gone to completion on all molecules.
-
Troubleshooting Step 1: Adjust Catalyst and Ligand. Switch to a less reactive palladium catalyst or a bulkier phosphine ligand. Bulky ligands can sterically hinder the second coupling event, favoring mono-substitution.
-
Possible Cause 2: Reaction Temperature is Too High. Higher temperatures increase the reaction rate for both the first and second couplings, reducing selectivity.
-
Troubleshooting Step 2: Lower the Reaction Temperature. Perform the reaction at a lower temperature (e.g., room temperature or 40 °C instead of 80-100 °C) and monitor the progress carefully by TLC or GC-MS.
-
Possible Cause 3: Stoichiometry of Boronic Acid. Using an excess of the boronic acid will drive the reaction towards di-substitution.
-
Troubleshooting Step 3: Control Stoichiometry. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the boronic acid relative to the dibromothiophene to favor mono-substitution.
The following decision tree can help guide your troubleshooting process for this specific problem.
Caption: Troubleshooting workflow for poor regioselectivity.
Data & Protocols
Table 1: Comparison of Conditions for Selective Mono-Suzuki Coupling
This table summarizes typical conditions that can be adjusted to favor mono-arylation over di-arylation of 2,5-dibromothiophene.
| Parameter | Condition for Mono-substitution | Condition for Di-substitution | Rationale |
| Boronic Acid (eq.) | 1.0 - 1.2 | > 2.2 | Limiting the coupling partner favors a single reaction. |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Lower loading can increase selectivity by slowing the overall rate. |
| Ligand | Bulky (e.g., SPhos, XPhos) | Less Bulky (e.g., PPh₃) | Steric hindrance around the metal center disfavors the second coupling. |
| Temperature | Room Temp to 60 °C | 80 °C to Reflux | Lower temperatures exploit the reactivity difference between C2 and C5 positions. |
| Reaction Time | Carefully monitored (1-4 h) | Extended (12-24 h) | Shorter times can prevent the slower second coupling from occurring. |
Experimental Protocol: Selective Mono-Arylation of 2,5-Dibromothiophene
This protocol provides a general methodology for achieving selective mono-arylation via a Suzuki coupling reaction.
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromothiophene (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water (4:1) or Dioxane/Water (4:1).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. Look for the consumption of starting material and the appearance of the mono-substituted product spot/peak, while minimizing the formation of the di-substituted product.
-
Workup: Once the desired conversion is reached, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated thiophene.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for selective Suzuki coupling.
Effect of solvent and base choice on Suzuki-Miyaura coupling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions by carefully selecting solvents and bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is resulting in a low or non-existent product yield. What are the primary factors related to solvent and base that I should investigate?
A1: Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to the choice of solvent and base. Here are the initial checks to perform:
-
Base Strength and Solubility: The base is critical for the activation of the organoboron species in the transmetalation step.[1] If the base is too weak, it may not form the reactive boronate species efficiently. Conversely, a base that is too strong can lead to unwanted side reactions.[2] The solubility of the base in the chosen solvent is also crucial; an insoluble base will not be effective.[3]
-
Solvent Polarity and Type: Solvents play multiple roles, including dissolving reactants and stabilizing the palladium catalyst.[4][5] The choice of solvent can significantly impact reaction efficiency. For instance, polar aprotic solvents like DMF or ethers like dioxane are commonly used, often with water as a co-solvent to help dissolve the inorganic base.[6] Aromatic solvents like toluene are also frequently employed.[7]
-
Protodeboronation: This is a major side reaction where the boronic acid reacts with a proton source (like water or alcohol) to replace the boron group with a hydrogen atom, thus consuming the starting material.[8] This is particularly problematic with electron-deficient boronic acids. The choice of a milder base and anhydrous conditions can help mitigate this issue.[8]
-
Catalyst Deactivation: Oxygen in the solvent can lead to the oxidation and deactivation of the Pd(0) catalyst.[8] It is crucial to use degassed solvents to prevent this.
Q2: I am observing significant amounts of homocoupling of my aryl halide. How can my choice of solvent and base help minimize this side reaction?
A2: Homocoupling is a competing reaction that can be influenced by the reaction conditions. Here's how to address it:
-
Thorough Degassing: The presence of oxygen is a primary promoter of homocoupling.[9] Ensure that your solvents are thoroughly degassed using methods like bubbling with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[9]
-
Base Selection: While the base's primary role is in the main catalytic cycle, an appropriate choice can help favor the desired cross-coupling. Weaker bases are often sufficient and can sometimes reduce the likelihood of side reactions.[1]
-
Solvent System: The reaction medium can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different solvent systems, such as toluene/water or dioxane/water, can help optimize the reaction for the desired product.[10]
Q3: My starting materials are not fully dissolving in the reaction mixture. What should I do?
A3: Complete dissolution of all reaction components is critical for an efficient reaction. If you are observing solubility issues, consider the following:
-
Solvent System Modification: A change in solvent is the most direct solution. Common solvents for Suzuki couplings include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc).[6] Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.[6]
-
Co-solvents: If your starting material is poorly soluble in common non-polar solvents, adding a more polar co-solvent can help. For example, using a toluene/ethanol/water mixture can sometimes improve solubility and yield.[11]
-
Base Solubility: Ensure the base you have chosen is soluble in your solvent system. If not, consider switching to a more soluble base or altering the solvent mixture. For instance, K3PO4 has good solubility in aqueous mixtures.[7]
Q4: Can the choice of base and solvent affect the reaction with sterically hindered or electron-rich/poor substrates?
A4: Absolutely. For challenging substrates, the choice of solvent and base is even more critical:
-
Sterically Hindered Substrates: These reactions often require more forcing conditions. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[1][12] Bulky, electron-rich phosphine ligands are also crucial in these cases.[2]
-
Electron-Rich Aryl Halides: Oxidative addition is often the rate-limiting step for these substrates. Using electron-rich ligands and sometimes higher temperatures can be beneficial.[2]
-
Electron-Deficient Boronic Acids: These are particularly susceptible to protodeboronation.[8] Using milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) and minimizing water content can help to increase the yield.[8]
Quantitative Data on Solvent and Base Effects
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates used. However, the following tables provide illustrative data on the general effects of different solvents and bases on reaction yields.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Typical Substrates | Illustrative Yield (%) | Notes |
| K₂CO₃ | Aryl bromides, Aryl chlorides | 85-98% | A commonly used, effective, and economical base.[3][13] |
| K₃PO₄ | Aryl bromides, Aryl chlorides, Nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[1][7] |
| Cs₂CO₃ | Sterically hindered substrates, Base-sensitive substrates | 90-96% | Often provides excellent yields, sometimes referred to as the "caesium effect".[1][12] |
| NaOH | Aryl bromides | ~70-96.3% | A strong base, but its high basicity can sometimes lead to side reactions.[1][14] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, can be detrimental in some cases due to high basicity.[1] |
| KF | Aryl bromides, Base-sensitive substrates | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid.[1][8] |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Solvent System | Illustrative Yield (%) | Notes |
| Dioxane / H₂O | 85-95% | A very common and effective solvent system for a wide range of substrates.[7][12] |
| Toluene / H₂O | 90-92% | Another widely used biphasic system, particularly for less polar substrates.[10][12] |
| THF / H₂O | 80-96% | A good alternative to dioxane, though THF has a lower boiling point.[10][12] |
| DMF / H₂O | 30-98% | A polar aprotic solvent that can be effective, but may require more careful optimization.[14][15] |
| Methanol / H₂O | 78-96.3% | An environmentally friendlier option that can provide excellent yields.[14] |
| Ethanol | High | Can give high yields in a short amount of time.[16] |
Note: The ratio of organic solvent to water is a critical parameter to optimize. Yields are illustrative.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[12]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[8] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[8] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[17]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N-bromosuccinimide (NBS) Bromination of Heterocyclic Compounds
Welcome to the technical support center for N-bromosuccinimide (NBS) bromination of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet often challenging reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of NBS bromination on electron-rich heterocycles like pyrroles, indoles, and thiophenes?
For electron-rich aromatic heterocycles, the bromination with NBS typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The bromine atom in NBS is electrophilic due to its attachment to the electron-withdrawing succinimide group.[3] The reaction does not usually require a radical initiator and is often performed in polar solvents to facilitate the formation of the electrophilic bromine species.[4]
Q2: When is a radical mechanism involved in NBS bromination?
A radical mechanism, often referred to as the Wohl-Ziegler reaction, is predominant when targeting allylic or benzylic positions.[1][5] This pathway is favored in non-polar solvents like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by light (hν).[6][7] For some heterocyclic systems with alkyl substituents, this method can be used to selectively brominate the side chain.[8]
Q3: My NBS reagent is yellow/brown. Can I still use it?
A yellow or brown color indicates the presence of molecular bromine (Br₂) due to the decomposition of NBS over time.[9][10] While crude NBS can sometimes give better yields in Wohl-Ziegler reactions, for most applications, especially those requiring high selectivity, using impure NBS can lead to unreliable results and side reactions.[1][11] It is highly recommended to purify it by recrystallization from water to obtain a white crystalline solid.[1][12]
Q4: How do I remove the succinimide byproduct after the reaction?
Succinimide, the main byproduct of NBS bromination, has moderate solubility in many organic solvents but is more soluble in water.[13][14] A simple aqueous wash of the reaction mixture is often sufficient to remove a significant portion of it.[15] For more persistent cases, washing with a dilute basic solution (e.g., NaHCO₃ or dilute NaOH) can convert succinimide to its more water-soluble sodium salt, facilitating its removal.[13][14]
Q5: What is the best way to quench unreacted NBS?
Unreacted NBS can be quenched by adding a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective for this purpose.[13] These reagents will reduce the active bromine to colorless and water-soluble bromide ions.
Troubleshooting Guide
Issue 1: No Reaction or Low Yield
Your reaction does not proceed, or you isolate mostly starting material.
Potential Causes & Solutions
-
Inactive NBS: The NBS may have degraded.
-
Inappropriate Solvent: The choice of solvent is critical and depends on the desired mechanism.
-
For Electrophilic Bromination (on the ring): Use polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF).[1][16] For highly reactive substrates, chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) can also be used.[17]
-
For Radical Bromination (on a side chain): Use non-polar solvents like carbon tetrachloride (CCl₄) or benzene.[2][18] Ensure the solvent is anhydrous, as water can lead to side reactions like bromohydrin formation.[6][8]
-
-
Lack of Initiator (for radical reactions): Radical brominations require an initiator.
-
Deactivated Heterocycle: If your heterocycle contains strongly electron-withdrawing groups, it may be too deactivated for electrophilic bromination under standard conditions.
-
Solution: More forceful conditions may be needed, such as using a strong acid as a solvent or catalyst. For example, using sulfuric acid as a solvent can enable the bromination of deactivated aromatic rings.[4]
-
Issue 2: Over-bromination (Di- or Poly-bromination)
You are obtaining multiple brominated products when you desire mono-bromination. This is a common issue with highly activated heterocycles like pyrroles.[9]
Potential Causes & Solutions
-
High Reactivity of Substrate: The mono-brominated product is often more reactive than the starting material, leading to a second bromination.
-
Solution 1: Lower the Temperature: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity for the mono-brominated product.[9]
-
Solution 2: Slow Addition of NBS: Add a solution of NBS dropwise to the substrate solution. This maintains a low concentration of the brominating agent, favoring mono-substitution.[9][17]
-
Solution 3: Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of NBS to your substrate.[9]
-
Solution 4: Use a Protecting Group: For heterocycles with an N-H group (like pyrroles and indoles), installing a protecting group on the nitrogen (e.g., tert-butoxycarbonyl (Boc) or triisopropylsilyl (TIPS)) can deactivate the ring and improve selectivity.[9][20]
-
Issue 3: Incorrect Regioselectivity (Wrong Isomer)
The bromine is added to an undesired position on the heterocyclic ring.
Potential Causes & Solutions
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of the bromination.[4]
-
Steric Hindrance: Bulky substituents on the heterocycle can direct the incoming bromine to less sterically hindered positions.
-
Solution: If trying to brominate a sterically hindered position, you may need to consider a multi-step sequence, potentially involving a directed metalation-bromination approach.
-
-
Kinetic vs. Thermodynamic Control: The initial site of bromination (kinetic product) may not be the most stable isomer (thermodynamic product). Isomerization can occur under the reaction conditions.
-
Solution: Adjust the reaction temperature and time. Lower temperatures often favor the kinetic product.
-
Issue 4: Side Chain vs. Ring Bromination
You are observing a mixture of bromination on an alkyl side chain and on the heterocyclic ring.
Potential Causes & Solutions
-
Ambiguous Reaction Conditions: The conditions may be intermediate between those that favor electrophilic and radical pathways.
-
Solution for Ring Bromination: To favor electrophilic substitution on the ring, conduct the reaction in a polar solvent, in the dark, and without a radical initiator.[9]
-
Solution for Side-Chain Bromination: To favor radical substitution on the side chain, use a non-polar solvent (e.g., CCl₄), add a radical initiator (AIBN or benzoyl peroxide), and use a light source.[8] The presence of a small amount of water can sometimes increase the extent of side-chain bromination.[8]
-
Experimental Protocols & Data
Protocol 1: Purification of N-Bromosuccinimide by Recrystallization
This protocol is essential for ensuring the reactivity and selectivity of your bromination reactions.[1]
-
Dissolution: In a fume hood, add 10 g of impure (yellowish) NBS to 100 mL of preheated water (90-95 °C) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified NBS under vacuum. The resulting product should be a fine white crystalline solid.
Protocol 2: General Procedure for Electrophilic Bromination of an Activated Heterocycle (e.g., Thiophene)
This protocol is a starting point and should be optimized for each specific substrate.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the thiophene substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF or acetonitrile).[21]
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
NBS Addition: In a separate flask, dissolve recrystallized NBS (1.0-1.05 eq) in the same anhydrous solvent. Add the NBS solution dropwise to the stirred substrate solution over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench any excess NBS with a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[13]
Table 1: Recommended Starting Conditions for NBS Bromination of Common Heterocycles
| Heterocycle Class | Typical Reaction Type | Recommended Solvent | Temperature | Key Considerations |
| Pyrroles | Electrophilic | THF, DCM | -78 °C to 0 °C | Highly reactive; prone to over-bromination. N-protection is often necessary for selectivity.[9][20] |
| Indoles | Electrophilic | DCM, MeCN, DMF | 0 °C to RT | C3-bromination is generally favored. Over-bromination can occur.[22][23] |
| Thiophenes | Electrophilic | CHCl₃, MeCN, Acetic Acid | 0 °C to RT | C2-bromination is favored. Can be di-brominated at C2 and C5.[17][24] |
| Furans | Electrophilic | THF, Dioxane | -78 °C to 0 °C | Highly reactive and sensitive to acid. Use buffered conditions if necessary. |
| Pyridines | Electrophilic (if activated) | MeCN, H₂SO₄ (for deactivated) | RT to elevated | Requires activating groups (e.g., -NH₂, -OH).[25] Deactivated pyridines are very unreactive.[26] |
| Alkyl-substituted Pyridines | Radical (side chain) | CCl₄ | Reflux | Requires a radical initiator (AIBN/BPO) and light source for side-chain bromination.[8] |
Mechanistic & Troubleshooting Diagrams
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. nbinno.com [nbinno.com]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 19. reddit.com [reddit.com]
- 20. Pyrrole - Wikipedia [en.wikipedia.org]
- 21. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 22. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Anhydrous Solvent Purification for Organic Reactions
Welcome to the Technical support center for anhydrous solvent purification. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of organic solvents for moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for drying organic solvents?
A1: The most common methods for preparing anhydrous solvents include:
-
Distillation: This is a traditional and effective method for removing water and other impurities.[1] It often involves refluxing the solvent over a suitable drying agent before collecting the purified solvent.[1]
-
Using Solid Drying Agents: Anhydrous inorganic salts like magnesium sulfate, sodium sulfate, and calcium chloride are used to remove water from solvents.[2][3] The choice of drying agent depends on the solvent and the required level of dryness.
-
Molecular Sieves: These are crystalline aluminosilicates with uniform pore sizes that selectively adsorb water molecules.[4][5][6] They are highly efficient and can be regenerated.[4][7]
-
Activated Alumina: This is a porous form of aluminum oxide that can be used in columns to remove water and other polar impurities.[8][9][10]
-
Solvent Purification Systems: These are commercially available systems that typically use columns of activated alumina and a copper catalyst to remove water and oxygen, respectively, providing a safe and convenient alternative to distillation.[11][12][13]
Q2: How do I choose the right drying agent for my solvent?
A2: The choice of drying agent depends on several factors, including the solvent's properties (polar vs. non-polar, acidic vs. basic), the required level of dryness, and potential reactivity.
-
For general purpose drying: Anhydrous sodium sulfate is a good neutral option, though it has a slow drying speed.[3][14] Magnesium sulfate is faster and has a higher capacity.[3][14]
-
For achieving very low water content: Molecular sieves (typically 3Å or 4Å) are excellent for obtaining super-dry solvents.[5][7][15] Activated alumina is also highly effective.[15]
-
For specific solvent types:
-
Ethers (e.g., THF, diethyl ether): Can be dried over sodium wire with benzophenone indicator (a sodium benzophenone ketyl still).[16][17]
-
Chlorinated solvents (e.g., Dichloromethane): Should be dried with calcium hydride. Never use sodium metal with chlorinated solvents due to the risk of explosion. [1][17]
-
Alcohols (e.g., Methanol, Ethanol): Can be dried using 3Å molecular sieves or magnesium turnings activated with iodine.[15][16]
-
Q3: My sodium/benzophenone still is not turning blue. What should I do?
A3: A deep blue or purple color indicates the formation of the benzophenone ketyl radical, signifying that the solvent is dry and oxygen-free.[17][18][19] If the still fails to turn blue, consider the following:
-
Initial Water Content: The solvent may have a high initial water content. Pre-drying the solvent with a less reactive drying agent like anhydrous magnesium sulfate or calcium hydride can help.[16]
-
Insufficient Sodium or Benzophenone: Ensure you have added an adequate amount of both sodium and benzophenone.[18]
-
Inactive Sodium Surface: The sodium metal may have an oxide layer preventing it from reacting. Try scratching the sodium surface with a glass rod to expose a fresh surface.[18]
-
Air Leak: Check all joints and connections for leaks that could be introducing air and moisture into the system. Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained.[20]
-
Patience: It can take several hours of refluxing for the blue color to develop, especially for a new still.[16][20]
Q4: How can I tell if my solvent is truly anhydrous?
A4: The most accurate method for determining residual water content is Karl Fischer titration.[7][21] This technique can quantify water content down to the parts-per-million (ppm) level. For stills using the sodium/benzophenone indicator, the persistence of a deep blue color is a reliable qualitative indicator of dryness.[17][18]
Q5: What are the alternatives to distillation for obtaining anhydrous solvents?
A5: Concerns about the safety of solvent stills have led to the development of safer alternatives.[12]
-
Solvent Purification Systems: These systems push solvent through columns containing drying and deoxygenating agents like activated alumina and a supported copper catalyst.[11][12][13] They operate at room temperature and are a convenient way to obtain large volumes of pure solvent.[12][13]
-
Activated Alumina Columns: Passing a solvent through a column of activated alumina can effectively remove water.[10][15]
-
Molecular Sieves: Storing solvents over activated molecular sieves is a simple and effective method for drying.[15][16][19] Ensure the sieves are properly activated by heating before use.[4][15]
-
Purchasing Anhydrous Solvents: Many suppliers offer high-purity anhydrous solvents, which can be a cost-effective option for small-scale reactions.[22][23]
Troubleshooting Guides
Problem 1: Low Yield of Purified Solvent from Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient Condenser | Check that the cooling water is flowing at an adequate rate and is sufficiently cold. Ensure the condenser is appropriately sized for the volume of solvent being distilled. |
| Vapor Leaks | Inspect all glassware joints for a proper seal. Use appropriate grease for ground glass joints if necessary. |
| Heating Rate Too High | An excessive heating rate can lead to "bumping" and loss of solvent vapor. Reduce the heat input to maintain a steady, controlled distillation rate. |
| Distilling to Dryness | Never distill a solvent to dryness.[24] This can lead to the concentration of explosive impurities (like peroxides in ethers) and can damage the glassware.[24] |
Problem 2: Solvent is Still "Wet" After Purification
| Possible Cause | Troubleshooting Step |
| Saturated Drying Agent | The drying agent may have reached its capacity. Add more drying agent until it no longer clumps together.[21] For molecular sieves, ensure they were properly activated before use. |
| Insufficient Contact Time | Allow adequate time for the drying agent to work. For static drying with salts, this can be several hours to overnight.[14] For molecular sieves, allow at least 24 hours.[19] |
| Improper Storage | Store dried solvents under an inert atmosphere (nitrogen or argon) and over activated molecular sieves to prevent re-absorption of atmospheric moisture.[16] |
| Contaminated Glassware | Ensure all glassware used for collection and storage is oven- or flame-dried to remove adsorbed water.[25] |
Problem 3: Cross-Contamination in Solvent Purification System
| Possible Cause | Troubleshooting Step |
| Volatile Solvent Migration | Highly volatile solvents like dichloromethane (DCM) can migrate and contaminate other solvent lines, especially if the system valves are left open.[26] |
| Faulty One-Way Valves | Check valves may fail over time, allowing for backflow and cross-contamination.[26] |
| System Maintenance | Regularly inspect and maintain the solvent purification system according to the manufacturer's recommendations, including periodic replacement of valves and seals.[27] |
Quantitative Data Summary
Table 1: Efficiency of Various Desiccants for Solvent Drying (Residual Water in ppm)
| Solvent | Drying Agent | Conditions | Residual Water (ppm) |
| Tetrahydrofuran (THF) | Na/Benzophenone | Reflux | ~43[15] |
| 3Å Molecular Sieves (20% m/v) | 48 hours | <10[15] | |
| Neutral Alumina | Single pass through column | <10[15] | |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Heating | ~13[15] |
| Methanol | Magnesium/Iodine | Reflux | 54[15] |
| 3Å Molecular Sieves (20% m/v) | 5 days | ~10[15] | |
| Acetonitrile | Phosphorus Pentoxide (P₂O₅) | Static drying | <10[15] |
| 3Å Molecular Sieves (10% m/v) | 1 week | <30[15] |
Experimental Protocols
Protocol 1: General Procedure for Drying a Solvent with Anhydrous Magnesium Sulfate
-
Initial Wash: If the solvent was used in an aqueous workup, first wash the organic layer with brine to remove the bulk of the water.[14]
-
Transfer to Flask: Transfer the organic solvent to a clean, dry Erlenmeyer flask.
-
Initial Addition of MgSO₄: Add a small amount of anhydrous magnesium sulfate to the solvent.
-
Agitation: Gently swirl the flask to disperse the drying agent.
-
Observation: If the magnesium sulfate clumps together, water is still present.
-
Incremental Addition: Continue adding small portions of magnesium sulfate while swirling until some of the powder remains free-flowing (the "snow globe" effect), indicating the solvent is dry.
-
Contact Time: Allow the mixture to stand for at least 15-30 minutes with occasional swirling.[14]
-
Separation: Remove the magnesium sulfate by gravity filtration through a fluted filter paper.
-
Storage: Store the dried solvent over activated molecular sieves to maintain its anhydrous state.[16]
Protocol 2: Purification of Tetrahydrofuran (THF) using a Sodium/Benzophenone Still
Safety Note: This procedure involves highly reactive and flammable materials and should only be performed by trained personnel in a properly functioning fume hood.
-
Pre-drying: Pre-dry the THF by letting it stand over calcium hydride or 4Å molecular sieves for several hours.[16]
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Addition of Reagents: To the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone.[16]
-
Addition of THF: Add the pre-dried THF to the distillation flask.
-
Reflux: Heat the mixture to reflux under a positive pressure of inert gas.[16]
-
Observation: Continue refluxing until a persistent deep blue or purple color develops.[16][17] This may take several hours.
-
Distillation: Once the blue color is stable, distill the solvent and collect it in a dry, inert-atmosphere flask.
-
Quenching the Still: After cooling, the still must be quenched safely. Slowly and carefully add isopropanol or tert-butanol to the cooled residue to react with the remaining sodium.[28] Once the reaction ceases, methanol can be added, followed by water.[18][29][30]
Visualizations
Caption: General workflow for anhydrous solvent purification.
Caption: Troubleshooting a sodium/benzophenone still.
References
- 1. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 2. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 3. scribd.com [scribd.com]
- 4. Molecular Sieves [sigmaaldrich.com]
- 5. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 6. Dalian Haixin - Deep dehydration and drying of solvents using molecular sieves [haixin-mol.com]
- 7. redriver.team [redriver.team]
- 8. News - Activated Alumina: A Key Material for Precision Purification and Efficient Separation [joozeo.com]
- 9. mediabros.store [mediabros.store]
- 10. sorbtech.com [sorbtech.com]
- 11. Anhydrous Solvent Purification • Medicinal Cannabis Production [medicinalcannabisproduction.com.au]
- 12. Alternatives to Traditional Thermal Distillation – Emory Research Administration News [scholarblogs.emory.edu]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. moodle2.units.it [moodle2.units.it]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. benchchem.com [benchchem.com]
- 22. acs.org [acs.org]
- 23. Solvents [sigmaaldrich.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. reddit.com [reddit.com]
- 27. pureprocesstechnology.com [pureprocesstechnology.com]
- 28. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 29. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Base-Labile Functional Groups in Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with base-sensitive substrates in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Suzuki coupling reaction?
A1: The base plays several critical roles in the Suzuki coupling catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or ester) to form a more nucleophilic boronate anion (e.g., [R-B(OH)₃]⁻).[1] This activated species readily undergoes the crucial transmetalation step with the palladium(II) complex.[2][3] The base also facilitates the regeneration of the active Pd(0) catalyst from the Pd(II) precursor.[1]
Q2: My reaction has a low yield. How can the choice of base be the cause?
A2: Low yields are often linked to several base-related issues:
-
Inappropriate Base Strength: A base that is too strong can degrade sensitive functional groups on your starting materials or product. Conversely, a base that is too weak may not activate the boronic acid efficiently, leading to an incomplete reaction.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond. It is particularly problematic with electron-rich or heteroaryl boronic acids and is often accelerated by strong bases and the presence of water.[1][4]
-
Poor Solubility: Many inorganic bases are insoluble in common organic reaction solvents. If mixing is insufficient, the base cannot participate effectively, hindering the reaction.[1]
-
Homocoupling: The undesired coupling of two boronic acid molecules can be promoted by oxygen and certain palladium species. While not solely a base issue, the overall reaction conditions, including the base, can influence its prevalence.[1][5]
Q3: Which bases are recommended for substrates with sensitive functional groups like esters, amides, or ketones?
A3: For substrates with base-labile functionalities, milder inorganic bases are strongly recommended. Avoid strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu, KOtBu) unless substrate stability is confirmed.[1] Good choices include:
-
Potassium Phosphate (K₃PO₄): Often used under anhydrous conditions and is highly effective for sensitive substrates.[1][6]
-
Potassium Carbonate (K₂CO₃): A reliable and commonly used mild base.[1][7]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results but is more expensive.[1][8]
-
Potassium Fluoride (KF): A very mild base that can activate the boronic acid while leaving base-labile groups like esters unaffected.[2][9]
Organic bases like triethylamine (TEA) are generally less effective than inorganic oxygen-based bases for this purpose.[1][8]
Q4: How can I prevent the hydrolysis of my ester functional group during the reaction?
A4: Ester hydrolysis is a common concern. To minimize it:
-
Use Weaker Bases: Employ milder bases like K₂CO₃, K₃PO₄, or KF instead of strong bases like NaOH or KOH.[1][10]
-
Anhydrous Conditions: Since water is required for hydrolysis, running the reaction under anhydrous conditions can prevent this side reaction. This often involves using finely powdered, dry bases and anhydrous solvents like toluene or dioxane.[1][4][9]
-
Biphasic Systems: In aqueous biphasic systems, the limited contact between the organic substrate and the aqueous base can sometimes reduce the extent of hydrolysis.[10]
Q5: My boronic acid is degrading (protodeboronation). What are the best strategies to avoid this?
A5: Protodeboronation is a major challenge, especially with heteroaryl or polyfluoroaryl boronic acids.[1][11] To prevent it:
-
Switch to a Milder Base: Use weaker bases such as KF or K₂CO₃.[1][4][12]
-
Use Anhydrous Conditions: Removing water, the proton source for this side reaction, is a highly effective strategy.[4]
-
Use Boronic Esters or Trifluoroborates: Boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][5][13]
-
Protect the Boronic Acid: Masking the boronic acid as a diethanolamine or MIDA adduct can enhance its stability.[5][14]
Q6: Are there any "base-free" Suzuki coupling methods for extremely sensitive substrates?
A6: Yes, several strategies have been developed for acutely base-sensitive substrates. These methods often rely on alternative activation mechanisms. One notable approach involves a "cationic" pathway where a PAd₃-Pd catalyst is used, which can promote the coupling at room temperature without any base.[11][15] Other methods may use Lewis acids to mediate the transmetalation step or employ specially designed substrates like aryldiazonium salts.[11][16] Nickel-catalyzed methods using acyl fluorides as coupling partners have also been developed to avoid the need for a base.[17]
Q7: My substrate contains an enolizable ketone. Is epimerization a risk?
A7: Yes, epimerization at stereocenters alpha to a carbonyl group is a significant risk under basic conditions. Using milder bases (K₃PO₄, K₂CO₃) and carefully controlling the reaction temperature can help minimize this side reaction. Interestingly, studies have shown that higher concentrations of the Pd(II) catalyst species in solution can sometimes suppress epimerization, suggesting a complex interplay between the catalyst and the base.[18] For some challenging cases, a base-free coupling method may be necessary.[19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or ligand. | - Use a fresh batch of catalyst/ligand. - Consider a more robust, air-stable precatalyst (e.g., a palladacycle).[4] - Ensure Pd(II) precatalysts are properly reduced in situ.[4] |
| 2. Base is too weak or insoluble. | - Switch to a slightly stronger (but still mild) base (e.g., from KF to K₂CO₃ or K₃PO₄).[1] - Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[1] - For biphasic reactions, ensure vigorous stirring to improve interfacial contact.[4] | |
| 3. Oxygen contamination. | - Properly degas all solvents and reagents by sparging with an inert gas (Ar or N₂).[1][4] - Maintain a positive pressure of inert gas throughout the reaction. | |
| Significant Protodeboronation | 1. Base is too strong. | - Switch to a milder base like KF or K₂CO₃.[1][4] |
| 2. Presence of water (proton source). | - Switch to strictly anhydrous conditions (dry base, anhydrous solvent).[4] | |
| 3. Boronic acid is inherently unstable. | - Convert the boronic acid to a more stable pinacol ester or potassium trifluoroborate salt.[1][3] - Protect the boronic acid as a diethanolamine adduct.[4][14] | |
| Hydrolysis of Ester/Amide | 1. Base is too strong. | - Use a milder base (K₃PO₄, K₂CO₃, KF).[1][10] - Avoid strong hydroxides (NaOH, KOH).[1] |
| 2. Presence of water. | - Run the reaction under anhydrous conditions.[9] | |
| Epimerization of α-Stereocenter | 1. Base is too strong. | - Use the mildest possible base that affords a reasonable reaction rate (e.g., K₂CO₃, K₃PO₄).[18] |
| 2. High reaction temperature. | - Attempt the reaction at a lower temperature, potentially with a more active catalyst system. | |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction vessel. | - Rigorously degas the reaction mixture and maintain an inert atmosphere.[4][5] |
| 2. Pd(II) species present. | - This can occur during the reduction of a Pd(II) precatalyst. Ensure proper reaction setup.[5] |
Quantitative Data: Comparison of Bases for Suzuki Coupling
The selection of a base is highly substrate-dependent. The following table provides a general comparison for common choices.
| Base | Equivalents | Typical Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene or Dioxane (Anhydrous) | 80 - 110 | >95 | Excellent for sensitive substrates; a top choice for preventing hydrolysis and epimerization.[1][6][20] |
| Cs₂CO₃ | 2.0 | Dioxane | 100 | >95 | Often superior in performance but significantly more expensive than potassium bases.[1][8] |
| K₂CO₃ | 2.0 | Dioxane/H₂O or Toluene/H₂O | 80 - 100 | ~95 | A common, reliable, and cost-effective choice for many applications, including some base-sensitive ones.[1][7] |
| KF | 2.0 - 3.0 | Toluene or THF (Anhydrous) | 80 - 100 | Moderate to High | Very mild; particularly useful for substrates with esters that are prone to hydrolysis.[2][9] |
| NaOH | 2.0 | Toluene/H₂O | 80 - 100 | ~90 | Strong base; high risk of side reactions (hydrolysis, epimerization) with sensitive functional groups.[1][21] |
| TEA | 3.0 | Toluene | 80 - 100 | <40 | Organic amines are often much less effective than inorganic oxygen-based bases.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Substrate
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (with sensitive group) (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol% or a precatalyst like XPhos Pd G3, 0.5-2 mol%)[4]
-
Ligand (e.g., SPhos or XPhos, 2-10 mol%)[1]
-
Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)[1]
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask or vial equipped with a stir bar, add the aryl halide, boronic acid pinacol ester, palladium catalyst, ligand, and powdered K₃PO₄ under an inert atmosphere (Argon or Nitrogen).[1][4]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical reaction concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously. The mixture will likely be a suspension.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: Protection of a Boronic Acid with Diethanolamine
This procedure creates a more stable boronate adduct that can be used directly in coupling reactions.[4][14]
Materials:
-
Boronic Acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride, THF)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of a suitable solvent.[4]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-30 minutes to ensure complete reaction.[4]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be weighed and used in Suzuki coupling reactions.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for Suzuki coupling with a base-labile substrate.
Caption: Troubleshooting flowchart for common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 4-Bromothiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-Bromothiophene-2-carbonitrile, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting and Optimization
Issue: Low or Inconsistent Yields in Palladium-Catalyzed Cyanation
| Potential Cause | Recommended Action |
| Catalyst Poisoning by Cyanide: Free cyanide ions in solution can irreversibly bind to and deactivate the palladium catalyst.[1][2] | Controlled Cyanide Introduction: Use a cyanide source with low solubility in the reaction solvent (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]).[2] Alternatively, the slow addition of a soluble cyanide source can maintain a low concentration of free cyanide. Order of Addition: Preheating the mixture of the aryl bromide, palladium catalyst, and ligand before the addition of the cyanide source can be critical for a robust and scalable process.[3][4] |
| Catalyst Inactivity or Decomposition: The Pd(0) active species can be sensitive to air and may not form efficiently from the precatalyst. | Use of Additives: The addition of a reducing agent like zinc dust can help maintain the palladium in its active Pd(0) state.[5] Zinc acetate can also enhance catalytic activity.[5] Ligand Choice: For heteroaryl chlorides and bromides, the choice of ligand is crucial. Buchwald's biaryl phosphine ligands, for example, have shown high efficacy.[6] |
| Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. | Microwave-Assisted Synthesis: For rapid optimization and scale-up, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and minimize thermal side-products.[1] Solvent Selection: Polar aprotic solvents like DMF or DMAC are commonly used. The presence of a small amount of water can sometimes be beneficial, but may also lead to amide formation as a byproduct.[1] |
Issue: Formation of Impurities
| Potential Cause | Recommended Action |
| Hydrolysis of Nitrile to Amide: Presence of water in the reaction mixture, especially at elevated temperatures, can lead to the formation of 4-bromothiophene-2-carboxamide.[1] | Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use, particularly when using cyanide sources that are not hydrates. |
| Debromination of Starting Material: Reductive debromination can occur, leading to the formation of thiophene-2-carbonitrile. | Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. The choice of ligand and catalyst can also influence the prevalence of this side reaction. |
| Formation of Biaryl Compounds: In Sandmeyer reactions, the coupling of two aryl radicals can lead to biaryl impurities.[7] | Control Radical Concentration: Ensure efficient trapping of the aryl radical by the cyanide species. This can be influenced by the concentration and reactivity of the copper(I) cyanide. |
| Phenol Formation (Sandmeyer Route): The intermediate diazonium salt can react with water to form a phenol byproduct, especially at elevated temperatures.[7] | Strict Temperature Control: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[7] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for the large-scale synthesis of this compound: Palladium-catalyzed cyanation or the Sandmeyer reaction?
A1: Both routes are viable, but palladium-catalyzed cyanation is often preferred for large-scale synthesis due to its milder reaction conditions, higher functional group tolerance, and avoidance of the need to handle potentially unstable diazonium salts in large quantities.[2] The Sandmeyer reaction, while a classic method, can be hazardous on a large scale due to the thermal instability of diazonium salts.[7]
Q2: What is the most effective and safest cyanide source for palladium-catalyzed cyanation on a large scale?
A2: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a highly recommended alternative to more toxic cyanide salts like KCN or NaCN.[2][8] It is considered a non-toxic food additive and has been successfully used in palladium-catalyzed cyanations.[2] Zinc cyanide (Zn(CN)₂) is another commonly used source that is less toxic than alkali metal cyanides and has the advantage that both cyanide groups are transferred.[2]
Q3: How can I monitor the progress of the reaction effectively?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of the starting material (4-bromothiophene) and the formation of the product (this compound). Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Q4: What are the recommended methods for the purification of this compound on a large scale?
A4: For large-scale purification, recrystallization from a suitable solvent or solvent mixture is often the most practical and cost-effective method. If the product is a liquid or has a low melting point, vacuum distillation can be an effective purification technique. Column chromatography is generally less suitable for very large quantities due to the high solvent consumption and cost.
Data Presentation
Table 1: Comparison of Cyanide Sources for Palladium-Catalyzed Cyanation of Aryl Halides
| Cyanide Source | Key Advantages | Key Disadvantages | Typical Catalyst System |
| Zn(CN)₂ | Less toxic than KCN/NaCN; both cyanide groups are transferred.[2] | Still a toxic heavy metal salt. | Pd(0) with phosphine ligands.[9] |
| K₄[Fe(CN)₆] | Non-toxic and environmentally benign.[2][8] | Can require higher temperatures; may necessitate a phase-transfer catalyst.[2] | Pd(OAc)₂ or other Pd(II) precatalysts.[10] |
| KCN/NaCN | Highly reactive. | Extremely toxic; can lead to catalyst poisoning.[2] | Pd(0) in systems with low cyanide solubility. |
| Acetone Cyanohydrin | Liquid source, allows for slow addition. | Highly toxic. | Pd(0) catalyst systems. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol is a representative procedure and may require optimization for specific equipment and scales.
-
Reaction Setup: To a clean, dry, and inerted reactor, add 4-bromothiophene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), and a suitable phosphine ligand (e.g., dppf, 1-4 mol%).
-
Solvent Addition: Add a dry, degassed polar aprotic solvent such as DMF or DMAC.
-
Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 equivalents).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous ammonia solution to quench any remaining cyanide and remove zinc salts.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or vacuum distillation.
Protocol 2: Sandmeyer Reaction
This protocol involves the generation of a potentially unstable diazonium salt and should be performed with extreme caution and appropriate safety measures.
-
Diazotization: In a reactor cooled to 0-5 °C, dissolve 4-aminothiophene-2-carbonitrile (1 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄). Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Cyanation: In a separate reactor, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 equivalents) in water. Slowly add the cold diazonium salt solution to the CuCN mixture.
-
Reaction: Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified, for example, by recrystallization.
Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in palladium-catalyzed cyanation.
References
- 1. cem.de [cem.de]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of reagents in thiophene functionalization
Welcome to the Technical Support Center for thiophene functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of thiophene-containing molecules, with a specific focus on overcoming poor reagent solubility.
Frequently Asked Questions (FAQs)
Q1: My starting material, a substituted thiophene, is poorly soluble in the recommended reaction solvent. What are my options?
A1: Poor solubility of thiophene starting materials is a common challenge that can lead to low reaction yields and reproducibility issues. Here are several strategies you can employ:
-
Solvent Screening: The "like dissolves like" principle is a good starting point. Since thiophene is an aromatic heterocycle, aromatic solvents like toluene or xylene can be effective. For more polar substituted thiophenes, polar aprotic solvents such as DMF, DMAc, or NMP might be better choices. It is often beneficial to perform small-scale parallel solvent screening to identify the optimal solvent for your specific substrate.
-
Co-solvents: Employing a co-solvent system can significantly enhance solubility. For instance, in Suzuki couplings, a mixture of an organic solvent (like 1,4-dioxane or toluene) with water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[1] The ratio of the co-solvents can be optimized to maximize the solubility of all reactants.
-
Temperature Adjustment: Increasing the reaction temperature will generally increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and products, as higher temperatures can sometimes lead to degradation or side reactions.[2]
-
Use of Additives: In specific applications like organic solar cells, halogenated thiophenes have been used as solvent additives to improve the solubility of thiophene-based polymers.[3]
Q2: I am observing precipitation of my organometallic reagent (e.g., Grignard or organolithium) during my thiophene functionalization. How can I prevent this?
A2: Precipitation of organometallic reagents is often due to low solubility in the reaction solvent, which can halt the reaction.
-
Solvent Choice: Ethereal solvents like THF and diethyl ether are standard for Grignard and organolithium reactions because they effectively solvate the metal center. If solubility is still an issue, consider using a more polar ethereal solvent like 2-methyltetrahydrofuran (2-MeTHF) or 1,4-dioxane.
-
Temperature Control: Some organometallic reagents are more soluble at lower temperatures. However, for others, a slight increase in temperature might improve solubility. Careful temperature control is crucial. For instance, lithiation of 3-bromothiophene is typically carried out at -78 °C to maximize selectivity and prevent decomposition of the intermediate.[4]
-
Concentration: Adjusting the concentration of your reaction mixture can help. Sometimes, a more dilute solution can prevent precipitation.
Q3: My reaction yield is consistently low, and I suspect solubility is the culprit. What is the most systematic way to troubleshoot this?
A3: Low yields are a common problem directly linked to poor solubility. A systematic approach is key to identifying and resolving the issue. The following troubleshooting workflow can guide your efforts.
Caption: A logical workflow for troubleshooting low reaction yields suspected to be caused by poor reagent solubility.
Troubleshooting Guides
Issue 1: Reagent Precipitation Upon Addition
-
Symptom: A solid crashes out of the solution immediately after adding a reagent.
-
Possible Cause: The added reagent has low solubility in the reaction solvent, or it reacts to form an insoluble product or intermediate.
-
Solutions:
-
Slower Addition: Add the reagent dropwise or via a syringe pump to maintain a low instantaneous concentration.
-
Pre-dissolving: Dissolve the reagent in a small amount of a compatible, good solvent before adding it to the reaction mixture.
-
Solvent System Modification: As detailed in the FAQs, consider changing the solvent or using a co-solvent system. For instance, in Suzuki couplings of 2,5-dibromo-3-hexylthiophene, using a 1,4-dioxane/water mixture improves the solubility of aryl-boronic acids and leads to higher yields compared to toluene alone.[1]
-
Issue 2: Biphasic Reaction with Low Conversion Rate
-
Symptom: The reaction mixture separates into two layers, and the reaction proceeds very slowly or stalls.
-
Possible Cause: Poor mass transfer between the two phases is limiting the reaction rate. This is common in reactions like Suzuki coupling where an aqueous base is used with an organic solvent.
-
Solutions:
-
Vigorous Stirring: Increase the stirring rate to improve the interfacial area between the two phases.
-
Phase Transfer Catalysis (PTC): Introduce a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to shuttle one of the reactants across the phase boundary.[5][6] This is particularly effective for alkylation reactions.
-
Homogenizing Co-solvent: Add a co-solvent that is miscible with both phases to create a single-phase system. For example, adding ethanol to a toluene/water mixture can sometimes create a homogeneous solution.
-
Data Presentation
Table 1: Solubility of Acetylthiophenes in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 2-Acetylthiophene | Water | 30 | 14 g/L | [7] |
| 2-Acetylthiophene | Ethanol | Not Specified | Soluble | [7] |
| 2-Acetylthiophene | Diethyl Ether | Not Specified | More soluble than in water | [7] |
| 2-Acetylthiophene | Acetone | Not Specified | Soluble | [7] |
| 3-Acetylthiophene | Various Organic Solvents | Not Specified | Generally good solubility in polar organic solvents like alcohols and DMSO | [8] |
Table 2: Effect of Reaction Parameters on the Friedel-Crafts Acylation of Thiophene
| Catalyst | Molar Ratio (Thiophene:Ac₂O) | Temperature (°C) | Conversion (%) | Selectivity for 2-acetylthiophene (%) |
| Hβ | 1:3 | 40 | ~90 | High |
| Hβ | 1:3 | 60 | ~99 | Decreases with increasing temp |
| Hβ | 1:3 | 80 | ~99 | Lower |
| HZSM-5 | 1:3 | 60 | Lower than Hβ | - |
| NKC-9 | 1:3 | 60 | Lower than Hβ | - |
Data adapted from a study on the acylation of thiophene with acetic anhydride.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromothiophene with an arylboronic acid.
Materials:
-
2-Bromothiophene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromothiophene (1 equivalent), the arylboronic acid (1.2 equivalents), K₂CO₃ (2.5 equivalents), and Pd(PPh₃)₄ (3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water (4:1) solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: A step-by-step workflow for performing a Suzuki-Miyaura coupling reaction with 2-bromothiophene.
Protocol 2: Friedel-Crafts Acylation of Thiophene with Acetic Anhydride
This protocol details the acylation of thiophene to produce 2-acetylthiophene.
Materials:
-
Thiophene
-
Acetic anhydride
-
Solid acid catalyst (e.g., Hβ zeolite)
-
Round-bottom flask with condenser, thermometer, and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine thiophene (1.0 mol) and acetic anhydride (3.0 mol).[2]
-
Add the fresh solid acid catalyst (e.g., 1.17 g of Hβ).[2]
-
Heat the mixture in a water bath to the desired temperature (e.g., 60°C) with magnetic stirring.[2]
-
Maintain the reaction for the desired time (e.g., several hours), monitoring by TLC or GC.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The liquid product can be purified by distillation.
Protocol 3: Lithiation of 3-Bromothiophene and Electrophilic Quench
This protocol describes the formation of a 3-lithiothiophene intermediate followed by reaction with an electrophile.
Materials:
-
3-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
Electrophile (1.2 equivalents)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask under a positive pressure of inert gas.
-
Add 3-bromothiophene (1.0 eq) and anhydrous THF to the flask to achieve a concentration of 0.2-0.5 M.[4]
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.[4]
-
Slowly add n-BuLi (1.1 eq) dropwise over 10-15 minutes, maintaining the temperature at -78 °C.[4]
-
Stir the mixture at -78 °C for 30-60 minutes.[4]
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Stir at -78 °C for another hour, then allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[4]
-
Cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of 4-Bromothiophene-2-carbonitrile and Its Isomeric and Non-brominated Alternatives.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in medicinal chemistry and materials science. Understanding the precise spectral characteristics of this molecule is crucial for confirming its identity, assessing its purity, and predicting the outcomes of further chemical transformations. To facilitate a deeper understanding of structure-spectra correlations, this guide presents a comparative analysis with its isomers, 3-Bromothiophene-2-carbonitrile and 5-Bromothiophene-2-carbonitrile, as well as the parent compound, 2-Thiophenecarbonitrile.
Comparative NMR Data Analysis
The position of the bromine atom on the thiophene ring significantly influences the electronic environment of the protons and carbon atoms, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra. The nitrile group (-CN) acts as an electron-withdrawing group, further influencing the spectral data.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these thiophene derivatives are characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling constants are diagnostic of the substitution pattern.
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) |
| This compound | 7.50 (s) | - | 7.79 (s) |
| 3-Bromothiophene-2-carbonitrile | - | ~7.2 (d) | ~7.6 (d) |
| 5-Bromothiophene-2-carbonitrile | 7.42 (d, J=4.0 Hz) | 7.27 (d, J=4.0 Hz) | - |
| 2-Thiophenecarbonitrile | 7.82 (dd) | 7.20 (t) | 7.65 (dd) |
Note: Data for 3-Bromothiophene-2-carbonitrile and 2-Thiophenecarbonitrile are approximate values from typical spectra and may vary based on experimental conditions.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the bromine and nitrile substituents.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | CN (ppm) |
| This compound [1] | 112.56 | 123.38 | 114.42 | 143.04 | 113.76 |
| 5-Bromothiophene-2-carbonitrile | ~117.5 | ~131.9 | ~131.9 | ~118.9 | ~113.0 |
| 2-Thiophenecarbonitrile | 109.3 | 137.9 | 127.3 | 132.8 | 114.7 |
Note: Data for 5-Bromothiophene-2-carbonitrile is based on predicted values and data for 2-Thiophenecarbonitrile is from the Spectral Database for Organic Compounds (SDBS). The C4 value for this compound is notably upfield due to the bromine substituent.
Experimental Protocols
A generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for thiophene derivatives is provided below.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient.
-
Number of Scans: 16 to 64 scans are usually acquired to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon atom.
-
Spectral Width: A spectral width of about 200-250 ppm is used to cover the entire range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-10 seconds is used to ensure quantitative data, especially for quaternary carbons.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
Visualizing Structure and Workflow
To aid in the interpretation of the spectral data and to outline the experimental process, the following diagrams are provided.
Caption: Structure of this compound with atom numbering.
Caption: A streamlined workflow for NMR spectral analysis.
References
Interpreting GC-MS Data: A Comparative Guide to 4-Bromothiophene-2-carbonitrile and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) data for 4-Bromothiophene-2-carbonitrile and its structural isomers, 3-Bromothiophene-2-carbonitrile and 5-Bromothiophene-2-carbonitrile, along with the parent compound, 2-Thiophenecarbonitrile. Understanding the distinct fragmentation patterns of these closely related molecules is crucial for accurate identification and differentiation in complex sample matrices. This guide presents key mass spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for data interpretation.
Comparative Analysis of Mass Spectra
The electron ionization (EI) mass spectra of this compound and its isomers exhibit characteristic fragmentation patterns that allow for their differentiation. The presence of bromine is readily identified by the isotopic cluster of the molecular ion peak (M+) and its M+2 peak, with a relative abundance ratio of approximately 1:1 due to the natural isotopic abundance of 79Br and 81Br.
The primary fragmentation pathways involve the loss of the bromine atom, the cyano group, and ring cleavage. The relative intensities of the resulting fragment ions are influenced by the position of the bromine substituent on the thiophene ring, providing a basis for isomeric distinction. A summary of the key mass-to-charge ratios (m/z) and their relative abundances is presented in Table 1.
| Compound | Molecular Ion (M+) [m/z] | [M-Br]+ [m/z] | [M-CN]+ [m/z] | Other Key Fragments [m/z] |
| This compound | 187/189 | 108 | 161/163 | 82, 69 |
| 3-Bromothiophene-2-carbonitrile | 187/189 | 108 | 161/163 | 82, 69 |
| 5-Bromothiophene-2-carbonitrile | 187/189 | 108 | 161/163 | 82, 69 |
| 2-Thiophenecarbonitrile | 109 | - | 83 | 69, 58 |
Note: The relative abundances of the fragment ions can vary slightly depending on the specific instrumentation and experimental conditions.
Experimental Protocol for GC-MS Analysis
This section outlines a typical protocol for the GC-MS analysis of brominated thiophene carbonitriles.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
If necessary, filter the sample solution using a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's data acquisition software.
-
Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of each separated component.
-
Identify the peaks of interest and compare their mass spectra with reference spectra from a library (e.g., NIST).
Logical Workflow for Data Interpretation
The following diagram illustrates a systematic approach to interpreting the GC-MS data for this compound and its alternatives.
Caption: A flowchart illustrating the key steps in acquiring, analyzing, and interpreting GC-MS data for compound identification.
By following this structured approach, researchers can confidently identify this compound and distinguish it from its isomers and related compounds, ensuring the accuracy and reliability of their analytical results.
Comparing the reactivity of 3-bromo vs 4-bromo vs 5-bromothiophene isomers
A comprehensive analysis of the reactivity differences between 2-bromothiophene and 3-bromothiophene in key organic transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The study of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among them, thiophene and its derivatives are privileged scaffolds. When functionalizing the thiophene ring, understanding the intrinsic reactivity of its substituted isomers is paramount for designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of the two primary isomers of monobromothiophene: 2-bromothiophene and 3-bromothiophene.
It is important to clarify a common point of confusion regarding the nomenclature of substituted thiophenes. Due to the symmetry of the five-membered ring, the C2 and C5 positions are equivalent, as are the C3 and C4 positions. Consequently, 5-bromothiophene is identical to 2-bromothiophene, and 4-bromothiophene is the same as 3-bromothiophene. Therefore, this guide will focus on the distinct reactivity profiles of the 2-bromo and 3-bromo isomers.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of bromothiophenes in this reaction is significantly influenced by the position of the bromine atom. Generally, 2-bromothiophene exhibits higher reactivity than 3-bromothiophene.
This difference in reactivity is attributed to the greater ease of oxidative addition of the palladium catalyst to the C-Br bond at the C2 position. The C2 position is more electron-deficient due to its proximity to the sulfur atom, and the resulting thienylpalladium intermediate is stabilized by the adjacent heteroatom.
| Isomer | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 2 | 95 |
| 3-Bromothiophene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 12 | 85 |
| 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 80 | 1 | 98 |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 80 | 8 | 89 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Bromothiophenes
A 25 mL Schlenk flask is charged with the bromothiophene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene/water 5:1, 10 mL) is then added. The reaction mixture is stirred vigorously and heated to the specified temperature for the indicated time. Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Lithiation and Electrophilic Quenching
Metal-halogen exchange, typically with organolithium reagents like n-butyllithium, is another fundamental transformation for functionalizing bromothiophenes. In this reaction, 2-bromothiophene is also generally more reactive than 3-bromothiophene.
The enhanced reactivity of 2-bromothiophene is due to the "alpha-directing effect" of the sulfur atom, which stabilizes the resulting 2-lithiothiophene intermediate through coordination and inductive effects. This allows the lithiation of 2-bromothiophene to occur at lower temperatures and with shorter reaction times compared to 3-bromothiophene.
| Isomer | Reagent | Electrophile | Temp (°C) | Time (min) | Yield (%) |
| 2-Bromothiophene | n-BuLi | DMF | -78 | 15 | 92 (for 2-thiophenecarboxaldehyde) |
| 3-Bromothiophene | n-BuLi | DMF | -78 to -40 | 60 | 80 (for 3-thiophenecarboxaldehyde) |
| 2-Bromothiophene | n-BuLi | (CH3)3SiCl | -78 | 20 | 95 (for 2-(trimethylsilyl)thiophene) |
| 3-Bromothiophene | n-BuLi | (CH3)3SiCl | -78 | 90 | 88 (for 3-(trimethylsilyl)thiophene) |
Experimental Protocol: Lithiation and Electrophilic Quenching of Bromothiophenes
To a solution of the bromothiophene (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for the specified time. The electrophile (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography or distillation to afford the desired product.
Caption: Relative reactivity in metal-halogen exchange.
Summary of Reactivity
The experimental evidence consistently demonstrates that 2-bromothiophene is more reactive than 3-bromothiophene in the most common synthetic transformations. This can be summarized as follows:
-
Palladium-Catalyzed Cross-Coupling: The C2-Br bond undergoes oxidative addition more readily.
-
Metal-Halogen Exchange: The C2 position is more readily lithiated due to the stabilizing effect of the adjacent sulfur atom.
This predictable difference in reactivity is a valuable tool for synthetic chemists, enabling selective functionalization of poly-substituted thiophenes. For instance, in a molecule containing both a 2-bromo and a 3-bromo substituent, the 2-position can often be selectively functionalized under milder conditions. This understanding is crucial for the efficient synthesis of complex molecules for pharmaceutical and materials applications.
A Comparative Guide to Alternative Brominating Agents for Thiophene Synthesis
For researchers, scientists, and drug development professionals seeking effective and selective methods for thiophene bromination, this guide provides an objective comparison of alternative reagents to the commonly used N-bromosuccinimide (NBS). This document outlines the performance of several key alternatives, supported by experimental data, and provides detailed methodologies for their application.
The functionalization of thiophenes through bromination is a cornerstone of synthetic chemistry, enabling the introduction of a versatile handle for further molecular elaboration, particularly in the development of pharmaceuticals and organic electronic materials. While NBS is a widely adopted reagent for this transformation, its performance can be substrate-dependent, and alternative agents can offer advantages in terms of reactivity, selectivity, and ease of handling. This guide explores three principal alternatives: Dibromoisocyanuric acid (DBI), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium Tribromide, alongside the classical use of elemental bromine.
Performance Comparison of Brominating Agents
The selection of an appropriate brominating agent is critical and depends on the electronic nature of the thiophene substrate, the desired degree of bromination, and the required regioselectivity. The following table summarizes the performance of NBS and its alternatives in the bromination of various thiophene derivatives.
| Brominating Agent | Substrate (Thiophene Derivative) | Reaction Conditions | Product(s) | Yield (%) | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | 2-Methylbenzo[b]thiophene | Acetonitrile, 0 °C to rt, 30 min | 3-Bromo-2-methylbenzo[b]thiophene | 99% | High regioselectivity for the 3-position | [1] |
| Dibromoisocyanuric Acid (DBI) | 2,6-Dinitrotoluene (deactivated aromatic) | conc. H₂SO₄, rt, 1.5 h | 5-Bromo-2-methyl-1,3-dinitrobenzene | 70% | High regioselectivity | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Phenols (electron-rich aromatics) | Chloroform, rt | ortho-Monobrominated phenols | Good to excellent | High ortho-selectivity | [2] |
| Pyridinium Tribromide | Electron-rich purines | DCM | 8-Brominated purines | 84-93% | High regioselectivity | [3] |
| Elemental Bromine (Br₂) | 3-Alkylthiophene (with n-BuLi) | THF, -78 °C | 2-Bromo-4-alkylthiophene | 93% | High regioselectivity (via lithiation) | [4][5][6] |
| Elemental Bromine (Br₂) | Thiophene | Chloroform, cold tap water | 2,3,5-Tribromothiophene | 75-85% | Polybromination | [7] |
In-Depth Analysis of Alternative Brominating Agents
Dibromoisocyanuric Acid (DBI)
DBI is recognized as a significantly more powerful brominating agent than NBS, particularly effective for the bromination of deactivated aromatic and heteroaromatic systems.[8] This heightened reactivity allows for the functionalization of thiophenes bearing electron-withdrawing groups, which can be challenging to brominate with NBS under mild conditions. While specific data for thiophene substrates is limited in direct comparative studies, the successful bromination of highly deactivated aromatics like 2,6-dinitrotoluene in high yield underscores its potential. The use of a strong acid co-reagent, such as concentrated sulfuric acid, is often necessary to achieve this transformation.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH presents a cost-effective and convenient alternative to NBS, especially for the bromination of electron-rich aromatic compounds.[9][10] A key advantage of DBDMH is its higher active bromine content by weight, which can lead to improved atom economy.[11] Furthermore, the byproduct of the reaction, 5,5-dimethylhydantoin, is often less soluble in common organic solvents, simplifying product purification.[11] For electron-rich thiophenes, DBDMH is expected to provide high yields and good selectivity, analogous to its performance with other electron-rich aromatics like phenols where it shows excellent regioselectivity.[2]
Pyridinium Tribromide
As a stable, crystalline solid, Pyridinium Tribromide offers a safer and more easily handled alternative to elemental bromine.[12][13] It is particularly useful for the controlled bromination of various organic compounds, including heterocycles.[12] While direct comparative studies on thiophenes are not abundant, its successful application in the high-yield bromination of other electron-rich heterocyclic systems, such as purines, suggests its utility for thiophene synthesis.[3] The reagent is known for its ability to deliver bromine in a more controlled manner than the elemental form, potentially leading to higher selectivity.
Experimental Protocols
Detailed methodologies for the bromination of aromatic compounds using the discussed reagents are provided below. These can be adapted for specific thiophene substrates with appropriate optimization.
General Procedure for Bromination with N-Bromosuccinimide (NBS)
-
Substrate: 2-Methylbenzo[b]thiophene (500 mg, 3.4 mmol)
-
Reagent: N-Bromosuccinimide (630 mg, 3.5 mmol)
-
Solvent: Acetonitrile (5 mL)
-
Procedure: A solution of 2-methylbenzo[b]thiophene in acetonitrile is stirred under a nitrogen atmosphere at 0 °C. NBS is then added to the solution. The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes. The reaction is quenched with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.[1]
General Procedure for Bromination with Dibromoisocyanuric Acid (DBI)
-
Substrate: Deactivated aromatic compound (e.g., 2,6-dinitrotoluene, 500 mg, 2.75 mmol)
-
Reagent: Dibromoisocyanuric acid (433 mg, 1.51 mmol)
-
Solvent/Co-reagent: Concentrated sulfuric acid (3 mL)
-
Procedure: Dibromoisocyanuric acid is added to a solution of the substrate in concentrated sulfuric acid and stirred at room temperature for 1.5 hours. The solution is then poured into iced water. The aqueous layer is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.
General Procedure for Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Substrate: Phenol derivative (1 mmol)
-
Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (0.50-0.52 mmol)
-
Solvent: Chloroform
-
Procedure: Solid DBDMH is added to a solution of the phenol in chloroform at room temperature. The reaction progress is monitored by GC-MS. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate and brine. The organic layer is dried and concentrated, and the product is purified by flash chromatography.[2]
General Procedure for Bromination with Elemental Bromine (via Lithiation for Regiocontrol)
-
Substrate: 3-Alkylthiophene
-
Reagents: n-Butyllithium (n-BuLi), Bromine (Br₂)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: The 3-alkylthiophene is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. n-BuLi is added dropwise, and the mixture is stirred to achieve selective lithiation at the 2-position. A solution of bromine in THF is then added slowly. The reaction is quenched with an aqueous solution of sodium thiosulfate. The product is extracted, and the organic layer is dried and concentrated to yield the 2-bromo-4-alkylthiophene.[4][5][6]
Logical Workflow for Selecting a Brominating Agent
The choice of a brominating agent for thiophene synthesis is a critical decision that influences yield, selectivity, and the ease of purification. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate reagent based on the characteristics of the thiophene substrate.
Caption: Workflow for selecting a thiophene brominating agent.
This guide provides a foundational understanding of the available alternatives to NBS for thiophene bromination. Researchers are encouraged to consider the specific characteristics of their substrates and desired outcomes to select the optimal reagent and reaction conditions for their synthetic goals. Further optimization of the provided protocols for specific thiophene derivatives may be necessary to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 5. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 6. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 10. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Suzuki vs. Stille Coupling: A Comparative Guide for C-C Bond Formation on Thiophenes
For researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-containing molecules, the choice between Suzuki-Miyaura and Stille cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. Both palladium-catalyzed methods are powerful tools for constructing C-C bonds, yet they possess distinct advantages and disadvantages, particularly when applied to the unique electronic and steric properties of thiophene rings. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate catalytic system.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][2] | High toxicity of organotin reagents, requiring careful handling and disposal.[1][3] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[1][3] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1] | Tin-based, can be difficult to remove completely from the product.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons due to the basic conditions required.[1][2] | Excellent, with a very broad functional group tolerance, often proceeding under neutral conditions.[1][4] |
| Reaction Conditions | Typically requires a base.[1][5] | Often proceeds under neutral conditions, though additives can be used.[1] |
Performance Comparison on Thiophene Substrates: Experimental Data
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of Suzuki and Stille couplings for C-C bond formation on different thiophene derivatives.
Suzuki Coupling: Reaction Data
| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [6] |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | [7] |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 85 | [8] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 92 | [6] |
Stille Coupling: Reaction Data
| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 91 | [9] |
| 3,4-Dibromothiophene (mono-coupling) | (Tributylstannyl)furan | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 90 | 6 | 85 | [4] |
| 2,5-Bis(trimethylstannyl)thiophene | 4-Bromotoluene | PdCl₂(PPh₃)₂ (4) | - | DMF | 80 | 16 | 89 | [10] |
| 3-Hexyl-2-bromothiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (1.5) | - | Toluene | 110 | 24 | 93 | [9] |
Mechanistic Overview
The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Catalytic cycles for Suzuki and Stille couplings.
Experimental Protocols
General Protocol for Suzuki Coupling on Thiophenes
This protocol is a generalized procedure and may require optimization for specific substrates.[6][11]
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the thiophene halide (1 equivalent), the arylboronic acid or ester (1.1 - 1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).[6]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling on Thiophenes
This protocol is a generalized procedure and may require optimization for specific substrates.[4][9]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the thiophene halide (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and, if used, a phosphine ligand.[4]
-
Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.
-
Reagent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe, followed by the organostannane reagent (1.0-1.2 equivalents) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). To remove tin byproducts, the organic layer can be washed with an aqueous solution of KF or DBU.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Experimental Workflow Comparison
The general workflow for both reactions is similar, but key differences exist in the handling of reagents and the work-up procedure.
Caption: Generalized experimental workflow comparison.
Conclusion and Recommendations
The choice between Suzuki and Stille coupling for C-C bond formation on thiophenes is highly dependent on the specific synthetic context.
Choose Suzuki Coupling when:
-
Low toxicity of reagents and byproducts is a priority.
-
The substrate is tolerant to basic reaction conditions.
-
Ease of purification is desired.
Choose Stille Coupling when:
-
The thiophene substrate or coupling partner contains base-sensitive functional groups.
-
A broader range of functional groups needs to be tolerated.[4]
-
The organostannane reagent is readily available or easily synthesized.
For many applications, the Suzuki coupling is often the preferred method due to its more environmentally benign nature and the ease of removing boron-containing byproducts.[1][2] However, the exceptional functional group tolerance of the Stille coupling makes it an invaluable tool for the synthesis of complex, highly functionalized thiophene derivatives where the Suzuki coupling may fail.[1][4] Ultimately, careful consideration of the substrate scope, functional group compatibility, and practical aspects such as toxicity and purification will guide the rational selection of the optimal cross-coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts and Ligands for Suzuki Coupling of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. A critical factor in the success of this reaction is the choice of the palladium catalyst and, more specifically, the ligand coordinated to the metal center. The ligand profoundly influences the catalyst's activity, stability, and selectivity, particularly in the challenging coupling of aryl bromides. This guide provides an objective comparison of common palladium catalysts and ligands, supported by experimental data, to inform catalyst selection for your specific synthetic needs.
The Crucial Role of Ligands
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is largely dictated by the steric and electronic properties of its coordinating ligand. Bulky, electron-rich ligands are known to facilitate two key steps in the catalytic cycle: the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the desired biaryl product.[1][2] These properties are especially critical when dealing with sterically hindered or electronically deactivated aryl bromides.[3][4]
Performance Comparison of Common Ligand Classes
The following tables summarize the performance of various classes of ligands in the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. This data, compiled from multiple sources, offers a snapshot of their relative activities under specific reaction conditions.
Biaryl Phosphine Ligands
Biaryl phosphine ligands, developed extensively by the Buchwald group, are among the most versatile and effective for a broad range of substrates, including those that are sterically demanding.[1][4][5][6]
| Ligand | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 | [1] |
| RuPhos | 2-Bromoanisole | 2-Methylphenylboronic acid | 2.0 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 92 | [7] |
| SPhos | 4-Bromobenzonitrile | Phenylboronic acid | 0.0005 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 99 | [4] |
Ferrocenyl and Dialkylphosphines
Ferrocenyl phosphines and dialkylphosphines also offer distinct advantages for specific applications.[1]
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ferrocenyl | dppf | 5-bromo-1- | Phenylboronic acid | 5 | K₂CO₃ | Dimethoxyethane | 80 | 12 | 88 | [8] |
| Dialkylphosphine | PCy₃ | 4-Bromotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Dioxane | 80 | 18 | 96 | [9] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often exhibiting high stability and activity, particularly for challenging substrates.[10][11][12]
| Ligand | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IPr | 4-Bromotoluene | Phenylboronic acid | 2.0 | NaOtBu | Dioxane | 80 | 3 | 98 | [10] |
| SIMes | 1-Bromo-4-chlorobenzene | Phenylboronic acid | 2.0 | K₃PO₄ | Dioxane | 100 | 12 | 95 (coupling at bromide) | [11] |
| IPr | 2-Bromotoluene | Phenylboronic acid | 2.0 | NaOtBu | Dioxane | 80 | 3 | 97 | [10] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of aryl bromides. Optimal conditions are highly dependent on the specific substrates and the chosen catalyst system.[1][7][8]
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask or a vial is charged with the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand are then added, followed by the degassed solvent (e.g., toluene, dioxane). The ligand-to-palladium ratio is typically between 1:1 and 2:1.[1][7] The reaction mixture is then stirred at the specified temperature for the indicated time.[1][7][9] Reaction progress can be monitored by techniques such as TLC or LC-MS.[7][8] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[1]
Example Protocol using SPhos Ligand
In an inert atmosphere glovebox, a vial was charged with Pd(OAc)₂ (0.005 mmol), SPhos (0.01 mmol), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). Toluene (2 mL) was added, and the vial was sealed and heated to 100 °C for the specified time. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to afford the desired biaryl product.[4]
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice of palladium catalyst and ligand is a critical parameter for the successful Suzuki-Miyaura coupling of aryl bromides. While highly versatile biaryl phosphines like SPhos and XPhos are effective for a wide array of substrates, other ligand classes such as N-heterocyclic carbenes offer unique advantages for particularly challenging transformations.[1][4][10] For any given substrate pairing, empirical screening of several catalyst systems may be necessary to identify the optimal conditions for achieving high yields and purity. This guide serves as a starting point for navigating the complex landscape of catalyst selection in this fundamentally important reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Coupling Reactions: 3,4- vs. 4,5-Dibromothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regioselectivity observed in palladium-catalyzed cross-coupling reactions—specifically Suzuki, Stille, and Kumada couplings—of 3,4- and 4,5-dibromothiophene derivatives. Understanding the factors that govern the selective functionalization of these isomers is crucial for the efficient synthesis of complex thiophene-containing molecules in pharmaceutical and materials science research.
The regioselectivity in the coupling of dibromothiophenes is primarily dictated by the electronic environment of the carbon-bromine bonds and steric hindrance. For substituted dibromothiophenes, the position of electron-withdrawing or electron-donating groups plays a pivotal role in determining which bromine atom undergoes oxidative addition to the palladium catalyst first. Generally, the C-Br bond at a position alpha to the thiophene's sulfur atom is more reactive than a C-Br bond at a beta-position.
Data Presentation
The following tables summarize quantitative data from selected studies on the regioselective coupling of 3,4- and 4,5-dibromothiophene derivatives.
Table 1: Regioselective Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde
This table presents data from a study on the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, which demonstrates high regioselectivity for the initial coupling at the C5 position.[1] The key to achieving high yields and minimizing dehalogenation was found to be the use of minimal amounts of water.[1]
| Entry | Boronic Acid 1 (at C5) | Boronic Acid 2 (at C4) | Yield (%) |
| 1 | Phenylboronic acid | 4-Fluorophenylboronic acid | 75 |
| 2 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 72 |
| 3 | Phenylboronic acid | 3,4-Dimethoxyphenylboronic acid | 78 |
| 4 | 4-Fluorophenylboronic acid | Phenylboronic acid | 73 |
Table 2: Predicted and Observed Regioselectivity in Mono-Suzuki Coupling
Direct comparative studies under identical conditions for both isomers are not extensively reported. This table combines experimental observations for the 4,5-isomer with the predicted regioselectivity for the 3,4-isomer based on electronic effects.
| Thiophene Derivative | Coupling Position | Rationale |
| 4,5-Dibromothiophene-2-carboxaldehyde | C5 | The C5 position is alpha to the sulfur atom, leading to higher reactivity. This has been experimentally verified.[1] |
| 2-Formyl-3,4-dibromothiophene | C3 (Predicted) | The bromine at the C3 position is ortho to the electron-withdrawing aldehyde group, which is expected to make this position more electrophilic and thus more reactive towards oxidative addition. |
Table 3: Regioselectivity in Stille and Kumada Couplings (Qualitative)
Quantitative comparative data for Stille and Kumada couplings of these specific substituted isomers is limited. The following provides a qualitative comparison based on general principles and available protocols.
| Coupling Type | 3,4-Dibromothiophene Derivative | 4,5-Dibromothiophene Derivative |
| Stille | Mono-coupling can be achieved. The introduction of one substituent can influence the reactivity of the second C-Br bond. | Preferential coupling at the C5 position is expected due to the alpha-position's higher reactivity. |
| Kumada | Selective formation of a mono-Grignard reagent is possible, allowing for subsequent mono-alkylation/arylation. | Grignard formation is expected to occur preferentially at the C5 position. |
Experimental Protocols
1. Representative Protocol for the One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde [1]
-
Reaction Setup: To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol) are added.
-
First Coupling: The reaction mixture is heated to 90°C for 12 hours.
-
Second Coupling: After cooling to room temperature, the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) are added. The mixture is then heated at 90°C for an additional 12 hours.
-
Workup: Upon completion, the reaction is cooled, and the product is partitioned between ether and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.
2. General Protocol for Mono-Stille Coupling of 3,4-Dibromothiophene
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, 3,4-dibromothiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are placed.
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagent Addition: Anhydrous and degassed solvent (e.g., toluene) is added via syringe, followed by the organostannane reagent (1.0-1.2 equivalents) via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring and monitored by TLC or GC-MS.
-
Workup: After completion, the reaction is cooled and quenched. The product is extracted with an organic solvent, washed, dried, and concentrated. Purification is typically performed by column chromatography.
3. Protocol for Selective Mono-Grignard Formation and Subsequent Kumada Coupling of 3,4-Dibromothiophene
-
Grignard Formation: To a flame-dried flask containing magnesium turnings (1.1 equivalents) and a crystal of iodine under an inert atmosphere, a solution of 3,4-dibromothiophene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The remaining solution is then added at a rate to maintain a gentle reflux. The reaction is stirred for an additional 1-2 hours at room temperature.
-
Kumada Coupling: In a separate flask, an aryl bromide (1.0 equivalent) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) are dissolved in anhydrous THF. The freshly prepared Grignard reagent is then transferred to this solution via cannula at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Mandatory Visualization
Caption: Regioselectivity in coupling reactions of dibromothiophene isomers.
Caption: Experimental workflow for a one-pot double Suzuki coupling reaction.
References
A Comparative Guide: Boronic Acids vs. Organotrifluoroborates in Suzuki Reactions with Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This is particularly crucial in the synthesis of conjugated materials and pharmaceutical intermediates where thiophene-based biaryl structures are prevalent. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides an objective comparison of two common classes of organoboron reagents—boronic acids and potassium organotrifluoroborates—in Suzuki reactions with bromothiophene substrates, supported by experimental data.
Executive Summary
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and are often challenging to purify.[1] This inherent stability simplifies storage and handling and can lead to more reproducible results. While boronic acids are widely used and effective for many applications, organotrifluoroborates often exhibit superior performance, especially with challenging substrates like some heteroaryl halides, and can be more amenable to complex, multi-step syntheses.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from representative Suzuki-Miyaura cross-coupling reactions of bromothiophenes with both boronic acids and organotrifluoroborates. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is collated from various studies to illustrate the relative performance of these reagents.
Table 1: Suzuki Coupling of 3-Bromothiophene with Phenylboronic Acid vs. Potassium Phenyltrifluoroborate
| Entry | Organoboron Reagent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | Generic Protocol |
| 2 | Potassium Phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | THF/H₂O | 80 | 18 | 88 | Molander et al. |
Table 2: Suzuki Coupling of Dibromothiophenes with Arylboronic Acids
| Entry | Dibromothiophene | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.1) | Na₂CO₃ (1M aq.) | DMF | 80 | 3 | 75 (di-coupled) | Handy et al. |
| 2 | 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane | Reflux | 12 | 65 (mono-coupled) | General Protocol |
Note: Handy et al. suggest that for sterically hindered substrates like 2,3-dibromothiophene, organotrifluoroborates (potassium borates) can provide better yields for double couplings, though specific comparative data for a single coupling was not provided in the cited study.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.
Protocol 1: General Suzuki Coupling of a Bromothiophene with an Arylboronic Acid
This protocol is a widely used and effective method for the coupling of aryl bromides, including bromothiophenes.
Materials:
-
Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the bromothiophene (1 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Bromothiophene with a Potassium Aryltrifluoroborate (Adapted from Molander et al.)
This protocol is effective for the coupling of various aryl and heteroaryl bromides with potassium aryltrifluoroborates.
Materials:
-
Bromothiophene (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF)/Water (10:1)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a reaction vessel, add the bromothiophene (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(dppf) (2 mol%).
-
The vessel is evacuated and backfilled with nitrogen or argon three times.
-
Degassed THF and water (10:1) are added via syringe.
-
The reaction mixture is heated to 80°C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acid vs. Organotrifluoroborate: A Comparative Workflowdot
References
Bridging the Gap: A Comparative Guide on Computational Predictions and Experimental Realities for Thiophene Derivatives
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of in silico predictions against experimental data for thiophene derivatives, a class of heterocyclic compounds with significant therapeutic potential. By objectively presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to illuminate the correlation between computational models and real-world results, thereby aiding in the rational design of more effective thiophene-based drugs.
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Their versatile biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, have spurred extensive research into their therapeutic applications. In modern drug discovery, computational methods are increasingly employed to predict the physicochemical properties, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel compounds, aiming to reduce costs and timelines. This guide delves into the accuracy and utility of these computational predictions by juxtaposing them with established experimental findings for various thiophene derivatives.
Spectroscopic Characterization: A Tale of Two Spectra
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, which are crucial for their structural elucidation. Comparisons between calculated and experimental FT-IR and NMR spectra for newly synthesized thiophene derivatives often show good agreement, aiding in the confirmation of their proposed structures.
FT-IR Spectral Data Comparison
The vibrational frequencies of key functional groups in thiophene derivatives can be calculated and compared with experimental FT-IR data. For instance, a study on 2-thiophene carboxylic acid thiourea derivatives demonstrated a strong correlation between DFT-calculated frequencies and experimental FT-IR ATR spectra.
| Functional Group | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Reference |
| C=O Stretching | 1715 | 1710 | |
| N-H Stretching | 3350-3450 | 3300-3500 | |
| C-S Stretching (Thiophene) | 600-800 | 600-800 |
NMR Chemical Shift Comparison
Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural verification. While absolute values may differ slightly, the relative shifts and splitting patterns are often well-reproduced by computational models.
| Nucleus | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) | Reference |
| Thiophene C-H (α) | 7.2-7.8 | 7.1-7.6 | |
| Thiophene C-H (β) | 7.0-7.4 | 6.9-7.2 | |
| Carbonyl Carbon (C=O) | 160-170 | 165.30 |
Biological Activity: From Docking Scores to IC50 Values
A primary goal of computational drug design is to predict the biological activity of a compound against a specific target. Molecular docking is a key technique used to estimate the binding affinity of a ligand to a protein, often expressed as a docking score. These in silico predictions are then ideally validated by in vitro assays that measure the concentration required to inhibit a biological process by half (IC50).
The correlation between docking scores and experimental IC50 values can provide confidence in the predictive power of the computational model for virtual screening and lead optimization. Studies on pyrazolyl–thiazole derivatives of thiophene have shown that molecular docking results can support experimental findings regarding their antimicrobial and antioxidant properties.
| Compound | Target Protein | Predicted Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Thiophene Derivative A | Cyclooxygenase-2 (COX-2) | -9.8 | 5.2 | |
| Thiophene Derivative B | Tumor Necrosis Factor-alpha (TNF-α) | -8.5 | 12.7 | |
| Pyrazolyl-thiazole-thiophene Hybrid | S. aureus DNA gyrase | -7.2 | 15.6 | |
| Thiophene-thiourea Derivative | C. albicans | -6.9 | 25 |
ADMET Properties: Predicting the Fate of a Drug in the Body
The ADMET properties of a drug candidate are critical to its success. In silico tools are now routinely used to predict these properties early in the drug discovery process to identify potential liabilities. These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches.
Key ADMET Parameters: Prediction vs. Experimental
| ADMET Property | Computational Prediction Method | Predicted Value | Experimental Value | Reference |
| Absorption | ||||
| Human Intestinal Absorption (HIA) | QSAR Model | High | >80% | |
| Caco-2 Permeability | Machine Learning | Moderate | 10-20 (10⁻⁶ cm/s) | |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Permeation | BOILED-Egg Model | Low | LogBB < -1.0 | |
| Plasma Protein Binding (%PPB) | SVM Model | High | 95% | |
| Metabolism | ||||
| CYP450 |
Comparative study of the biological activities of substituted thiophene compounds
A Comparative Analysis of the Biological Activities of Substituted Thiophene Compounds
Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. The versatility of the thiophene ring allows for a wide range of substitutions, leading to a vast library of compounds with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comparative overview of the biological activities of various substituted thiophene compounds, supported by experimental data and detailed methodologies.
Comparative Biological Activities of Substituted Thiophene Derivatives
The biological efficacy of substituted thiophenes is profoundly influenced by the nature and position of the substituents on the thiophene ring.[1] This section summarizes the quantitative data from various studies, highlighting the structure-activity relationships that govern their therapeutic potential.
| Compound Class | Specific Substituents | Biological Activity | Quantitative Data | Reference Compound |
| Anticancer Thiophenes | Thiophene-quinoline hybrids | Cytotoxic activity against HeLa and MCF-7 cancer cell lines | Potent and selective cytotoxic agents | - |
| Thiophene carboxamides | Inhibition of VEGFR-2 and β-tubulin polymerization in HepG-2 and HCT-116 cells | Significant cytotoxicity | - | |
| Benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17) | Broad-spectrum antitumor activity | IC50 values against various cancer cell lines | - | |
| Antimicrobial Thiophenes | Hydroxythiophene (compound 4a) | Antibacterial activity against Gram-positive and Gram-negative bacteria | Inhibition zones of 15–21 mm | Ampicillin (23-25 mm) |
| 3-halobenzo[b]thiophenes | Antibacterial activity against Gram-positive bacteria and antifungal activity against yeast | Low MIC of 16 µg/mL | - | |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Antibacterial (S. aureus, B. subtilis, E. coli, S. typhi) and antifungal (C. albicans, A. niger) | MIC values of 0.81 µM/ml (antibacterial) and 0.91 µM/ml (antifungal) | Cefadroxil, Fluconazole | |
| Anti-inflammatory Thiophenes | Tetrasubstituted thiophenes (Compound VIII) | In vivo anti-inflammatory activity in a rat paw edema model | 64% protection to the inflamed paw | - |
| Tetrasubstituted thiophenes (Compound 4c) | In vivo anti-inflammatory activity in a rat paw edema model | 77% protection at 20 mg/kg | Ibuprofen, Mefanamic acid | |
| Tetrasubstituted thiophenes (Compound 5a) | In vivo anti-inflammatory activity in a rat paw edema model | 80% protection at 20 mg/kg | - | |
| Neuroprotective Thiophenes | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase inhibition | 60% inhibition | Donepezil (40% inhibition) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the substituted thiophene compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[4][5][6]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the substituted thiophene compound solution (at a known concentration) into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[7][8][9]
Protocol:
-
Animal Acclimatization: Acclimatize adult Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the substituted thiophene compound or the reference drug (e.g., indomethacin) orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. The left hind paw receives an equal volume of saline and serves as a control.
-
Paw Volume Measurement: Measure the paw volume of both hind paws at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The biological effects of substituted thiophenes are often mediated through their interaction with specific cellular signaling pathways. For instance, in cancer and inflammation, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target.[1][10][11]
Caption: Simplified MAPK signaling pathway showing a potential point of inhibition by substituted thiophene compounds.
The general workflow for evaluating the biological activity of newly synthesized substituted thiophene compounds typically follows a standardized process from synthesis to in vivo testing.
Caption: General experimental workflow for the biological evaluation of substituted thiophene compounds.
References
- 1. MAPK signaling in inflammation-associated cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. hereditybio.in [hereditybio.in]
- 5. botanyjournals.com [botanyjournals.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. inotiv.com [inotiv.com]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 4-Bromothiophene-2-carbonitrile from its 3-bromo and 5-bromo Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals working with substituted thiophenes, the precise identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of 4-Bromothiophene-2-carbonitrile and its 3-bromo and 5-bromo isomers, focusing on spectroscopic and chromatographic techniques for their differentiation.
Spectroscopic Analysis: Unraveling the Structural Nuances
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the distinct structural features of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern on the thiophene ring significantly influences the chemical environment of the remaining protons and carbon atoms, leading to unique chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The number of signals, their multiplicity, and their chemical shifts in the ¹H NMR spectrum provide a clear fingerprint for each isomer.
-
This compound: This isomer is expected to show two doublets in the aromatic region, corresponding to the protons at the 3- and 5-positions. The coupling constant between these two protons (J₃₅) will be characteristic of a meta-like coupling in a thiophene ring.
-
3-Bromothiophene-2-carbonitrile: This isomer will also exhibit two doublets for the protons at the 4- and 5-positions. The coupling constant (J₄₅) will be indicative of an ortho-like coupling, which is typically larger than the J₃₅ coupling in the 4-bromo isomer.
-
5-Bromothiophene-2-carbonitrile: This isomer will show two doublets for the protons at the 3- and 4-positions. Similar to the 3-bromo isomer, the coupling constant (J₃₄) will be characteristic of an ortho-like coupling. However, the chemical shifts of the protons will differ due to the different placement of the bromine atom relative to the nitrile group.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the thiophene ring and the carbon of the nitrile group are also sensitive to the position of the bromine substituent.
-
The carbon atom directly bonded to the bromine (C-Br) will exhibit a characteristic chemical shift in the range of approximately 110-125 ppm.
-
The chemical shifts of the other ring carbons will be influenced by the electronic effects of both the bromine and the nitrile substituents.
-
The nitrile carbon will have a chemical shift in the range of 115-120 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Isomer | Predicted ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) | Predicted ¹³C Chemical Shifts (ppm) |
| This compound | H3: ~7.8 (d, J ≈ 1.5 Hz)H5: ~7.6 (d, J ≈ 1.5 Hz) | C2: ~110C3: ~135C4: ~115C5: ~130CN: ~117 |
| 3-Bromothiophene-2-carbonitrile | H4: ~7.3 (d, J ≈ 5.5 Hz)H5: ~7.6 (d, J ≈ 5.5 Hz) | C2: ~112C3: ~118C4: ~130C5: ~128CN: ~116 |
| 5-Bromothiophene-2-carbonitrile | H3: ~7.5 (d, J ≈ 4.0 Hz)H4: ~7.2 (d, J ≈ 4.0 Hz) | C2: ~115C3: ~138C4: ~128C5: ~120CN: ~118 |
Note: The predicted values are generated using standard NMR prediction software and may vary from experimental values. However, the relative differences in chemical shifts and the coupling patterns are expected to be consistent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in electron ionization (EI) mass spectrometry can also offer clues to the isomer's structure.
The mass spectra of all three isomers will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).
-
Fragmentation: The primary fragmentation pathways are likely to involve the loss of Br radical, CN radical, or HCN. The relative intensities of the fragment ions may differ slightly between the isomers due to the influence of the substituent positions on bond strengths and fragment ion stability. For example, the stability of the resulting thiophenyl cation after the loss of the bromine radical will vary depending on the position of the positive charge relative to the electron-withdrawing nitrile group.
Chromatographic Separation: Isolating the Isomers
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for the physical separation of these positional isomers.
Gas Chromatography (GC)
The choice of the GC column's stationary phase is critical for achieving separation.
-
Recommended Columns: A mid-polarity to polar stationary phase, such as those containing phenyl or cyanopropyl functional groups (e.g., DB-5ms, DB-17ms, or a wax column), is recommended. These phases can interact differently with the dipoles of the three isomers, leading to differential retention times.
-
Expected Elution Order: The elution order will depend on the boiling points and the interactions with the stationary phase. Generally, more polar isomers will have longer retention times on polar columns. The 5-bromo isomer, with the bromine and nitrile groups at opposite ends, might be the least polar and elute first on a non-polar column, while the 3-bromo and 4-bromo isomers, with adjacent or meta-substituted electron-withdrawing groups, will have different polarities and should be separable.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile approach for the separation of these isomers, particularly with the wide range of available stationary phases.
-
Recommended Columns:
-
Reversed-Phase (RP-HPLC): A C18 or a phenyl-hexyl column can be effective. The separation will be based on differences in hydrophobicity.
-
Normal-Phase (NP-HPLC): A silica or a cyano-bonded phase column can also be used, where separation is governed by polar interactions.
-
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water for RP-HPLC, or a mixture of non-polar solvents (e.g., hexane and ethyl acetate) for NP-HPLC, can be optimized to achieve baseline separation.
Table 2: Summary of Analytical Techniques for Differentiation
| Technique | Key Differentiating Features |
| ¹H NMR | Number of signals, chemical shifts, and coupling constants. |
| ¹³C NMR | Chemical shifts of the thiophene ring carbons and the nitrile carbon. |
| Mass Spectrometry | Isotopic pattern for bromine; subtle differences in fragmentation patterns. |
| Gas Chromatography | Retention times on a suitable mid-polarity to polar column. |
| HPLC | Retention times on a reversed-phase or normal-phase column. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromothiophene-2-carbonitrile isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the aromatic region (typically 6-9 ppm).
-
Ensure sufficient resolution to accurately determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a solution of the isomer (e.g., 100 µg/mL) in the mobile phase.
-
RP-HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compounds absorb (e.g., 254 nm).
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the three isomers.
Caption: Workflow for the differentiation of bromothiophene-2-carbonitrile isomers.
By employing a combination of these spectroscopic and chromatographic techniques, researchers can confidently distinguish between this compound and its 3-bromo and 5-bromo isomers, ensuring the integrity of their research and development processes.
Evaluating the efficiency of different work-up procedures for cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals: Optimizing the final step of your cross-coupling reaction is critical for maximizing yield, ensuring purity, and improving overall efficiency. This guide provides an objective comparison of common work-up procedures, supported by experimental data, to inform your selection of the most appropriate method for your synthetic needs.
The isolation and purification of the desired product from a cross-coupling reaction mixture is a crucial step that significantly impacts the final outcome of a synthesis. The choice of work-up procedure can influence product yield, purity, and the time required for purification. This guide details and compares three prevalent work-up methodologies: traditional aqueous extraction, filtration through solid media, and the use of scavenger resins for catalyst removal.
Comparison of Work-Up Procedure Efficiency
The following table summarizes the performance of different work-up procedures for a model Suzuki-Miyaura cross-coupling reaction. The data presented is a synthesis of representative values found in the literature to provide a comparative overview.
| Work-Up Procedure | Typical Product Yield (%) | Final Product Purity (%) | Typical Residual Palladium (ppm) | Relative Time & Labor | Key Advantages | Key Disadvantages |
| Aqueous Extraction | 85-95 | 90-98 | 50 - 500+ | Moderate | Low cost, widely applicable | Emulsion formation, potential for product loss with polar compounds, may not efficiently remove all palladium species |
| Filtration (Celite/Silica Plug) | 90-98 | 95-99 | 20 - 200 | Low to Moderate | Fast, removes insoluble materials effectively | Potential for product adsorption on silica, may not remove all soluble impurities or catalyst residues |
| Palladium Scavenger Resin | 90-98 | >99 | <10 | Moderate to High | Highly selective for palladium, results in very low residual metal levels | Higher cost of reagents, may require optimization of scavenger type and conditions |
Detailed Experimental Protocols
Aqueous Extraction Work-Up
This procedure is the most common and cost-effective method for removing water-soluble impurities, such as inorganic salts, from the reaction mixture.
Experimental Protocol:
-
Quenching: Upon reaction completion, cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously. Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with 20 mL of 1M HCl (if the product is neutral or acidic), 20 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine (to remove excess water).
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Filtration through a Solid Medium (Silica or Celite Plug)
Filtration through a pad of celite or a short plug of silica gel is an effective method for removing finely divided solids, such as the palladium catalyst and inorganic salts, from the reaction mixture. Celite is largely inert and removes particulates, while silica gel can also remove polar impurities.[1]
Experimental Protocol:
-
Preparation of the Filtration Medium: In a fritted glass funnel, prepare a pad of celite (approximately 1-2 cm thick) or a plug of silica gel (approximately 2-3 cm thick). Pre-wet the pad/plug with the elution solvent.
-
Dilution: After the reaction is complete and cooled to room temperature, dilute the reaction mixture with a minimal amount of a non-polar organic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to reduce the polarity of the solution and minimize product adsorption on silica gel.
-
Filtration: Carefully apply the diluted reaction mixture to the top of the celite pad or silica plug.
-
Elution: Elute the product from the pad/plug with an appropriate organic solvent (e.g., ethyl acetate). Collect the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further Purification (if necessary): If the product is not sufficiently pure, it can be further purified by column chromatography or recrystallization.
Palladium Scavenger Resin Work-Up
The use of scavenger resins is a highly effective method for selectively removing residual palladium catalyst from the product, often to levels below 10 ppm, which is critical for pharmaceutical applications.[2][3] Various types of scavenger resins are commercially available, with thiol-functionalized silica or polymer supports being common.[2]
Experimental Protocol:
-
Initial Filtration (Optional but Recommended): After the reaction is complete, dilute the mixture with a suitable solvent and filter through a pad of celite to remove bulk solids. Concentrate the filtrate.
-
Resin Treatment: Dissolve the crude product in a suitable organic solvent (e.g., toluene, THF). Add the recommended amount of palladium scavenger resin (typically 5-10 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (as recommended by the manufacturer) for a period of 2 to 24 hours. The efficiency of palladium removal can be monitored by taking aliquots and analyzing for palladium content. One study showed that a phosphonic acid-based scavenger resin removed 98.7% of Pd(OAc)₂ from an acetonitrile solution within the first 2 hours, and over 99.5% after 20 hours.[1]
-
Filtration: Filter off the scavenger resin.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
Visualizing the Work-Up Workflows
The following diagrams illustrate the general workflows for each of the described work-up procedures.
Logical Relationships in Work-Up Selection
The choice of an appropriate work-up procedure is dependent on several factors related to the reaction scale, the nature of the product, and the desired level of purity. The following diagram illustrates the decision-making process for selecting a work-up strategy.
References
Safety Operating Guide
Proper Disposal of 4-Bromothiophene-2-carbonitrile: A Step-by-Step Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 4-Bromothiophene-2-carbonitrile, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedural steps, which are based on established safety data sheets and hazardous waste management protocols.
Hazard Profile and Immediate Safety Precautions
This compound is a compound that requires careful handling due to its potential hazards. Based on its chemical structure—a halogenated heterocyclic nitrile—and available safety data, it should be treated as a hazardous substance.
Hazard Classifications:
-
Specific Target Organ Toxicity (Respiratory system)[1]
| Hazard Statement | GHS Classification |
| H302+H332: Harmful if swallowed or if inhaled | Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 4)[1][2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1][2] |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1)[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3)[1] |
Immediate Actions for Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4]
-
Skin Contact: Immediately flush skin with plenty of water and soap.[3][4] Remove contaminated clothing and wash it before reuse.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4][5]
Always handle this chemical wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, within a well-ventilated area or a chemical fume hood.[3][6]
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process. Improperly mixed chemical waste can lead to dangerous reactions and complicates the disposal process.[7]
-
Designate a Waste Stream: this compound waste is classified as halogenated organic waste .[8] It must be collected separately from non-halogenated solvents and aqueous waste.[8][9]
-
Collect All Contaminated Materials: This includes:
-
Unused or expired this compound.
-
Solutions containing the compound (e.g., from reaction work-ups).
-
Contaminated solids such as silica gel, filter paper, or absorbents from spill cleanups.[7]
-
"Empty" containers, as the first rinse of a container with a highly toxic chemical must be collected as hazardous waste.[7]
-
Contaminated PPE like gloves and pipette tips.[10]
-
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is through an authorized hazardous waste management company.[5][11] Do not dispose of this chemical down the drain or in regular trash.[4][7][12]
Step 1: Container Selection and Preparation
-
Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[13][14] A designated plastic can or a glass bottle is often suitable.
-
The container must be clearly labeled. Attach a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[9][13]
Step 2: Labeling the Waste Container
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[13]
-
If it is a mixed waste stream, list all constituents and their approximate percentages.
-
Ensure the words "Hazardous Waste" are prominently displayed.[9]
Step 3: Accumulating Waste
-
When adding waste, do so in a chemical fume hood to avoid inhaling dust or vapors.[3]
-
Keep the waste container securely closed at all times, except when adding waste.[3][7][13] This prevents the release of fumes and potential spills.
-
Do not mix incompatible wastes. Specifically, do not add strong acids, bases, or oxidizers to this organic waste stream.[9]
Step 4: Storage of Waste Container
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3][11]
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[7][13]
-
Segregate this halogenated waste from incompatible materials.[7]
Step 5: Arranging for Final Disposal
-
Once the container is full or has been stored for the maximum allowed time (e.g., 90 days), arrange for pickup.[15]
-
Contact your institution's EHS office or use their designated online system to request a waste pickup.[13]
-
Ensure all paperwork is completed accurately.
The workflow for this process is outlined in the diagram below.
Spill Cleanup Procedure
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area.[3]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Wear PPE: Before cleaning, don appropriate PPE, including a respirator if dust is generated, chemical-resistant gloves, and safety glasses.[3]
-
Containment: Use a dry clean-up procedure for solids to avoid generating dust.[3] For liquids, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully sweep or shovel the contained material into a designated, sealable, and labeled container for hazardous waste.[3][4]
-
Decontamination: Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[3]
-
Disposal: Dispose of the sealed container of spill cleanup debris as hazardous waste, following the same procedure outlined above.
By adhering to these guidelines, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for the chemicals you are handling.[6]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. youtube.com [youtube.com]
Personal protective equipment for handling 4-Bromothiophene-2-carbonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of 4-Bromothiophene-2-carbonitrile, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye damage[1][2][3]. Therefore, a comprehensive PPE strategy is mandatory.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors. All handling of this compound should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes, and a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash[2][4][5]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | To prevent skin contact[2][6]. Given that disposable gloves can be permeable, it is advisable to wear two pairs (double-gloving) and change them frequently, especially after direct contact[4][7]. Nitrile gloves are a good option as they are resistant to a wide variety of chemicals[8][9][10][11]. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat should be fully buttoned[4][5]. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects[4][5]. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific work conditions[4][5]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible[4].
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles[4].
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
-
Post-Handling Procedures:
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
-
PPE Removal: Remove PPE in the designated area, avoiding contamination of skin and clothing. Dispose of contaminated disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
References
- 1. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. gpisupply.com [gpisupply.com]
- 9. armbrustusa.com [armbrustusa.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
